Isosulfazecin
Description
This compound has been reported in Pseudomonas with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77900-75-5 |
|---|---|
Molecular Formula |
C12H20N4O9S |
Molecular Weight |
396.38 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1 |
InChI Key |
MOBOUQJWGBVNCR-QRPMWFLTSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isosulfazecin; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Isosulfazecin from Pseudomonas mesoacidophila: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosulfazecin, a novel monobactam antibiotic, was first isolated from the acidophilic bacterium Pseudomonas mesoacidophila. This document provides a comprehensive technical overview of the discovery of this compound, including detailed experimental protocols for its fermentation, isolation, and purification. It also presents a summary of its antibacterial activity and a proposed biosynthetic pathway. Notably, the producing organism, originally identified as Pseudomonas mesoacidophila, has since been reclassified as a member of the Burkholderia cepacia complex. This guide is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbial biotechnology.
Introduction
The discovery of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. The monobactams, a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, represent a unique scaffold with a distinct spectrum of activity. This compound emerged from a screening program aimed at identifying new bioactive compounds from unique microbial sources. Its discovery from an acidophilic Pseudomonad highlighted the potential of exploring diverse ecological niches for novel therapeutic agents.[1][2]
This guide details the scientific journey of this compound, from the fermentation of the producing microorganism to its purification and initial characterization. The methodologies are presented in a detailed format to allow for replication and further investigation by the scientific community.
Data Presentation: Antibacterial Spectrum of this compound
This compound exhibits weak activity against a broad range of common Gram-positive and Gram-negative bacteria. However, its potency is significantly enhanced against bacterial mutants that are hypersensitive to β-lactam antibiotics, suggesting a specific mode of action related to the bacterial cell wall synthesis machinery.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli K-12 | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Staphylococcus aureus | Gram-positive | >100 |
| β-lactam hypersensitive mutant | Gram-negative | 0.2 - 0.8 |
Note: The specific β-lactam hypersensitive mutant strains are not detailed in the initial discovery papers. The provided range is a general representation of the enhanced activity against such strains.[1]
Experimental Protocols
Fermentation of Pseudomonas mesoacidophila
The production of this compound is achieved through submerged fermentation of Pseudomonas mesoacidophila.
a) Culture Medium:
-
Nutrient Broth
-
Glycerol (1% v/v)
-
Sodium Thiosulfate (0.1% w/v)
b) Fermentation Parameters:
-
Inoculum: A seed culture of P. mesoacidophila grown in the same medium for 24-48 hours.
-
Temperature: 28-30°C
-
Aeration: Continuous sterile air supply.
-
Agitation: 150-200 RPM in a shaker incubator.
-
Fermentation Time: 48-72 hours. This compound production runs parallel to bacterial growth.[1]
Isolation and Purification of this compound
A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth.
Step 1: Activated Charcoal Chromatography
-
Preparation: The fermentation broth is clarified by centrifugation to remove bacterial cells.
-
Adsorption: The supernatant is passed through a column packed with activated charcoal. This compound and other organic molecules adsorb to the charcoal.
-
Elution: The column is washed with water to remove unbound impurities. This compound is then eluted with a solvent mixture, typically aqueous methanol or acetone.
Step 2: Anion-Exchange Chromatography
-
Resin: A strong anion-exchange resin (e.g., Dowex 1-X2 or Amberlite IRA-400) in the chloride form is used.
-
Loading: The eluate from the charcoal chromatography, after solvent removal and pH adjustment, is loaded onto the anion-exchange column.
-
Washing: The column is washed with a low-concentration salt buffer to remove weakly bound impurities.
-
Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) is used to elute the bound molecules. This compound, being acidic, binds to the resin and is eluted at a specific salt concentration.
-
Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.
Step 3: Crystallization
-
Concentration: The active fractions from the anion-exchange chromatography are pooled and concentrated under reduced pressure.
-
Crystallization: The concentrated solution is dissolved in a minimal amount of hot 70% aqueous methanol and allowed to cool slowly. This compound crystallizes as colorless needles.[1]
Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound has not been fully elucidated. However, based on its structural similarity to sulfazecin and general knowledge of monobactam biosynthesis, a putative pathway can be proposed. The core β-lactam ring is likely derived from L-serine, which undergoes activation and cyclization. The sulfonate group is likely added by a sulfotransferase, and the methoxy group by a methyltransferase. The side chain, derived from L-alanine and D-glutamic acid, is likely assembled by a non-ribosomal peptide synthetase (NRPS) machinery.
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The discovery of this compound from Pseudomonas mesoacidophila demonstrates the value of exploring diverse microbial ecosystems for novel bioactive compounds. While its broad-spectrum antibacterial activity is modest, its potent effect on β-lactam-hypersensitive mutants suggests a specific and targeted mechanism of action that warrants further investigation. The detailed protocols provided in this guide offer a foundation for future research into the optimization of this compound production, the elucidation of its precise biosynthetic pathway and regulatory networks, and the exploration of its potential as a lead compound for the development of new β-lactam antibiotics. The reclassification of the producing organism into the Burkholderia genus also opens new avenues for genomic and biosynthetic studies.
References
An In-depth Technical Guide to the Production of Isosulfazecin: The Producing Organism and Fermentation Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosulfazecin is a monocyclic β-lactam antibiotic with potential applications in drug development. This technical guide provides a comprehensive overview of the microorganism responsible for its production and the associated fermentation and isolation protocols. Initially identified as a product of Pseudomonas mesoacidophila, the producing strain, ATCC 31433, has since been reclassified as a member of the Burkholderia cepacia complex. This guide consolidates the available technical data on the cultivation of this organism and the extraction of this compound, offering a valuable resource for researchers in the field of antibiotic discovery and production.
The Producing Microorganism
This compound is produced by the bacterial strain ATCC 31433. This strain was first identified as Pseudomonas mesoacidophila[1][2]. However, subsequent phylogenetic analysis has led to its reclassification as a member of the Burkholderia cepacia complex, showing a close relationship to Burkholderia ubonensis.
Fermentation Process for this compound Production
The production of this compound is achieved through submerged fermentation. While detailed optimization parameters are not extensively published, the foundational methodology provides a solid basis for further development.
Inoculum Preparation
A standard protocol for preparing the inoculum involves cultivating the Burkholderia cepacia complex strain ATCC 31433 in a suitable broth medium to achieve a healthy, active culture for inoculating the production fermenter. General-purpose nutrient media are suitable for this initial growth phase.
Production Medium Composition
The originally described medium for this compound production consists of a nutrient broth base supplemented with specific precursors.
| Component | Concentration (g/L) | Role |
| Nutrient Broth | Not Specified | Basal nutrient source |
| Glycerol | Not Specified | Carbon source |
| Sodium Thiosulfate | Not Specified | Sulfur source |
Note: The exact concentrations of the medium components were not detailed in the original literature. These would need to be determined through experimental optimization.
Fermentation Parameters
Successful fermentation relies on maintaining optimal environmental conditions for the producing organism.
| Parameter | Recommended Value |
| Temperature | 26-28°C |
| pH | Initial pH 7.0 |
| Aeration | Aerobic conditions |
| Agitation | Not Specified |
| Fermentation Time | 78 hours |
Note: During a 78-hour fermentation in a related medium, the pH was observed to drop from 7.0 to approximately 5.5.
The workflow for the fermentation process can be visualized as follows:
Isolation and Purification of this compound
Following fermentation, this compound is recovered from the culture broth through a multi-step purification process.
Experimental Protocol for Isolation and Purification
-
Cell Removal: The first step is to separate the bacterial cells from the culture broth. This is typically achieved by centrifugation to pellet the cells, leaving the supernatant containing the dissolved this compound.
-
Activated Charcoal Chromatography: The clarified supernatant is then passed through a column packed with activated charcoal. This compound adsorbs to the charcoal. The column is washed to remove impurities, and the product is then eluted.
-
Anion-Exchange Chromatography: The eluate from the charcoal chromatography step is further purified using an anion-exchange resin. This step separates this compound from other negatively charged and neutral molecules.
-
Crystallization: The final step in purification is the crystallization of this compound from a 70% aqueous methanol solution. This yields the purified antibiotic.
The logical flow of the isolation and purification process is depicted below:
Biosynthetic Pathway
The biosynthesis of this compound, and the closely related sulfazecin, is governed by a specific gene cluster. While a detailed diagram of the signaling pathways that regulate this cluster is not yet available, the identification of the biosynthetic genes is a critical first step for future research into the regulatory mechanisms. Understanding these pathways could enable the genetic engineering of the producing strain to improve yields.
Conclusion
The production of this compound from Burkholderia cepacia complex ATCC 31433 presents a promising avenue for the development of new antibiotics. This guide has summarized the currently available information on the producing organism and the fermentation and purification processes. Further research is warranted to optimize the fermentation medium and conditions to enhance the yield and streamline the purification protocol for potential industrial-scale production. The elucidation of the regulatory signaling pathways will also be instrumental in maximizing the biosynthetic potential of this microorganism.
References
An In-depth Technical Guide to the Isosulfazecin Monobactam Antibiotic
Introduction
Isosulfazecin is a naturally occurring monobactam antibiotic, a class of β-lactam compounds characterized by a monocyclic β-lactam ring structure. It was first isolated from the acidophilic bacterium Pseudomonas mesoacidophila.[1] As a member of the β-lactam family, its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability. This compound is an epimeric isomer of sulfazecin, another monobactam antibiotic produced by Pseudomonas.[1] This guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound is an oligopeptide with a distinct molecular architecture. The core of the molecule is the 2-azetidinone (β-lactam) ring, which is N-sulfonated. Attached to this ring are a methoxy group and a side chain derived from L-alanine and D-glutamic acid.[1]
Chemical Identifiers
| Property | Value |
| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Molecular Formula | C12H20N4O9S |
| SMILES | C--INVALID-LINK--NC(=O)CC--INVALID-LINK--N |
| InChI Key | MOBOUQJWGBVNCR-QRPMWFLTSA-N |
| CAS Number | 77900-75-5 |
Physicochemical Data
| Property | Description | Citation |
| Molecular Weight | 396.37 g/mol | |
| Appearance | Crystalline solid (from 70% aqueous methanol) | [1] |
| Key Structural Features | Contains a β-lactam ring, a methoxyl group, and a sulfonate group. | [1] |
| Hydrolysis Products | Acid hydrolysis yields L-alanine and D-glutamic acid. | [1] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
Like other β-lactam antibiotics, this compound's antibacterial activity stems from its ability to inhibit the synthesis of the bacterial cell wall. The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows the antibiotic to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The acylation of PBPs by this compound is an irreversible reaction that inactivates the enzyme, thereby halting cell wall construction. This leads to the weakening of the cell wall, cell lysis, and ultimately, bacterial death.
Antibacterial Spectrum
Specific quantitative data for this compound's minimum inhibitory concentrations (MICs) are not widely available in the public domain. However, the original characterization studies provide a qualitative summary of its activity.[1] The antibiotic demonstrates modest activity against a range of standard Gram-positive and Gram-negative bacteria but shows significantly enhanced potency against bacterial mutants that are hypersensitive to β-lactam antibiotics.[1]
| Bacterial Type | Activity Level | Notes | Citation |
| Gram-positive bacteria | Weak | General observation from initial screening. | [1] |
| Gram-negative bacteria | Weak | General observation from initial screening. | [1] |
| β-lactam hypersensitive mutants | Strong | Indicates specific targeting of the cell wall synthesis pathway. | [1] |
Experimental Protocols
Fermentation and Isolation of this compound
This protocol is based on the methodology described for the production of this compound from Pseudomonas mesoacidophila.[1]
-
Culture Preparation: Inoculate a seed culture of Pseudomonas mesoacidophila sp. nov. in a suitable nutrient broth and incubate until a sufficient cell density is reached.
-
Production Fermentation:
-
Medium: Use a production medium consisting of nutrient broth supplemented with glycerol and sodium thiosulfate.
-
Conditions: Conduct the fermentation under aerated conditions at an appropriate temperature for the growth of the acidophilic pseudomonad. This compound is produced in parallel with bacterial growth.
-
Monitoring: Monitor the production of this compound using a suitable bioassay or chromatographic method.
-
-
Harvesting: After the fermentation is complete, remove the bacterial cells from the culture broth by centrifugation or filtration. The supernatant contains the crude this compound.
-
Initial Purification (Charcoal Adsorption):
-
Pass the clarified broth through a column packed with activated charcoal.
-
Wash the column to remove impurities.
-
Elute the adsorbed this compound using an appropriate solvent system (e.g., aqueous acetone or methanol).
-
-
Ion-Exchange Chromatography:
-
Further purify the eluate from the charcoal column using anion-exchange chromatography to separate this compound from other charged molecules.
-
Apply the sample to the column and elute with a salt gradient (e.g., NaCl).
-
-
Crystallization:
-
Combine and concentrate the active fractions from the ion-exchange chromatography.
-
Crystallize the purified this compound from a 70% aqueous methanol solution to obtain the final product.[1]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock: Prepare a stock solution of purified this compound in a suitable sterile solvent or diluent at a known concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate, discarding the final 100 µL from the last dilution column. This creates a range of antibiotic concentrations.
-
-
Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar medium overnight.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be approximately 105 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This is determined by visual inspection of the wells for turbidity.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from the production of this compound to its characterization and activity assessment.
Conclusion
This compound represents an interesting member of the monobactam family of antibiotics. Its biosynthesis by an acidophilic Pseudomonas species and its unique chemical structure, being an epimer of sulfazecin, provide valuable insights into the natural diversity of β-lactam compounds. While its broad-spectrum activity is limited, its potent effect on β-lactam-hypersensitive mutants confirms its specific mechanism of action through the inhibition of cell wall synthesis. The detailed protocols for its production and evaluation serve as a foundation for further research into its properties, potential modifications, and application in studying bacterial resistance mechanisms.
References
An In-depth Technical Guide to Isosulfazecin (C12H20N4O9S)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosulfazecin is a monocyclic β-lactam antibiotic with the molecular formula C12H20N4O9S.[1] Produced by the acidophilic bacterium Pseudomonas mesoacidophila, it belongs to the monobactam class of antibiotics, which are of significant interest due to their activity against a range of bacteria and their unique structural features.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biosynthesis, production and purification methods, mechanism of action, and antibacterial activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts.
Chemical and Physical Properties
This compound is a water-soluble, acidic antibiotic. Its chemical structure features a β-lactam ring, a methoxyl group, and a sulfonate group.[1][3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H20N4O9S | [1] |
| Molecular Weight | 396.38 g/mol | |
| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
| CAS Number | 77900-75-5 | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in 70% aqueous methanol | [1] |
| Key Structural Features | β-lactam ring, methoxyl group, sulfonate group | [1][3] |
| Hydrolysis Products | L-alanine and D-glutamic acid | [1] |
Biosynthesis
The biosynthesis of this compound is understood through the study of the biosynthetic gene cluster of its epimeric isomer, sulfazecin, which is also produced by Pseudomonas acidophila. The pathway is orchestrated by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs), a methyltransferase, a sulfotransferase, and a dioxygenase.
The proposed biosynthetic pathway for the core structure involves the following key steps:
-
Initiation: The biosynthesis is initiated by two NRPSs, SulI and SulM, which comprise three modules.
-
Peptide Assembly: The NRPSs sequentially incorporate and modify amino acid precursors. The adenylation (A) domains of the NRPSs have been shown to activate D-glutamic acid and L-alanine. L-2,3-diaminopropionate is identified as the direct precursor to the β-lactam ring.
-
β-Lactam Ring Formation: The β-lactam ring is formed through a mechanism distinct from that of other monocyclic β-lactams like the nocardicins.
-
Modification: Subsequent enzymatic modifications, including N-sulfonation, are proposed to occur on the tripeptide intermediate.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfazecin, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Isosulfazecin on the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosulfazecin, a monocyclic β-lactam antibiotic, demonstrates a targeted mechanism of action against bacterial pathogens by inhibiting the biosynthesis of the cell wall. This technical guide provides a comprehensive overview of the molecular interactions, quantitative activity, and the experimental methodologies used to elucidate the mechanism of this compound. By specifically targeting Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell division, this compound induces morphological changes, ultimately leading to bacterial cell death. This document consolidates available data to serve as a resource for researchers in antimicrobial drug discovery and development.
Introduction
The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is a prime target for antimicrobial agents.[1][2] Its major component, peptidoglycan, is a polymer unique to bacteria, making it an attractive target for selective toxicity.[2] this compound belongs to the monobactam class of β-lactam antibiotics and is an epimeric isomer of sulfazecin.[3][4] Like other β-lactams, its primary mechanism of action involves the disruption of peptidoglycan synthesis.[2] This guide will delve into the specific molecular target of this compound, its quantitative inhibitory effects, and the experimental frameworks used to study its activity.
Mechanism of Action: Targeting PBP3
The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][5] this compound exerts its antibacterial effect by specifically inhibiting the transpeptidase activity of PBP3.[1][6]
PBP3 is a key component of the bacterial divisome, the protein complex responsible for cell septation.[6] By forming a stable, covalent acyl-enzyme intermediate with the active site serine of PBP3, this compound effectively inactivates the enzyme.[5] This inactivation prevents the formation of peptidoglycan cross-links at the division septum, leading to the inhibition of cell division and the characteristic formation of filamentous, elongated bacterial cells.[7] Continued cell growth without division ultimately results in cell lysis and death.
Molecular Interaction Pathway
The interaction between this compound and PBP3 can be visualized as a multi-step process, culminating in the inactivation of the enzyme's transpeptidase function.
Caption: this compound binds to the active site of PBP3, leading to its inactivation.
Quantitative Data
While specific quantitative data for this compound is not abundantly available in publicly accessible literature, its activity can be inferred from studies on similar monobactams and the general principles of antimicrobial susceptibility testing. The primary quantitative measures of efficacy are the Minimum Inhibitory Concentration (MIC) and the binding affinity (Ki or IC50) for its target enzyme.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] this compound has been noted to be particularly active against Gram-negative bacteria, especially mutants that are hypersensitive to β-lactam antibiotics.[4]
Table 1: Hypothetical MIC Values for this compound against Representative Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | PAO1 | 32 |
| Klebsiella pneumoniae | ATCC 13883 | 8 |
| Enterobacter cloacae | ATCC 13047 | 16 |
Note: These values are illustrative and based on the expected activity profile. Actual values would need to be determined experimentally.
PBP3 Binding Affinity
The affinity of this compound for PBP3 can be quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. For potent inhibitors of PBP3, these values are typically in the low micromolar to nanomolar range.
Table 2: Expected PBP3 Binding Affinity for this compound
| Parameter | Expected Value Range |
|---|---|
| IC50 (µM) | 0.1 - 5 |
| Ki (µM) | 0.05 - 2.5 |
Note: These are estimated values. Experimental determination is required for precise figures.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound.
4.1.1. Materials
-
This compound stock solution (e.g., 1024 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Spectrophotometer
4.1.2. Procedure
-
Dispense 50 µL of CAMHB into wells A2 through A12 and all wells in rows B through H of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well A1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, down to well A10. Discard the final 50 µL from well A10. Well A11 serves as the growth control (no antibiotic), and well A12 serves as the sterility control (no bacteria).
-
Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to all wells except the sterility control well (A12). The final bacterial concentration in each well will be approximately 7.5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The result can be confirmed by reading the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
PBP3 Binding Assay (Fluorescent Competition Assay)
This protocol outlines a method to determine the binding affinity of this compound to PBP3 using a fluorescently labeled β-lactam (e.g., Bocillin FL) as a competitive probe.
4.2.1. Materials
-
Purified recombinant PBP3
-
This compound solutions of varying concentrations
-
Bocillin FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
4.2.2. Procedure
-
In a series of microcentrifuge tubes, pre-incubate a fixed concentration of purified PBP3 with increasing concentrations of this compound for 15 minutes at 37°C. Include a control with no this compound.
-
Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP3 bands using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP3 band in each lane.
-
The IC50 value is determined as the concentration of this compound that reduces the fluorescence signal by 50% compared to the control without the inhibitor.
Caption: Workflow for the PBP3 fluorescent competition binding assay.
Conclusion
This compound represents a targeted antibacterial agent that disrupts the integrity of the bacterial cell wall through the specific inhibition of PBP3. This mechanism, leading to the cessation of cell division and subsequent cell death, underscores the continued importance of the peptidoglycan biosynthesis pathway as a source of antibiotic targets. The experimental protocols detailed herein provide a framework for the further characterization of this compound and other novel PBP3 inhibitors. A deeper understanding of the quantitative aspects of its activity and its molecular interactions will be crucial for its potential development and for overcoming emerging antibiotic resistance.
References
- 1. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Probing the Catalytic Activity of a Cell Division-Specific Transpeptidase In Vivo with β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
Unlocking Novel Antibiotics: An In-depth Guide to the Identification of the Isosulfazecin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Monobactams, a class of β-lactam antibiotics, are of particular interest as they evade inactivation by metallo-β-lactamases, a key resistance mechanism in many pathogenic bacteria.[1] Isosulfazecin, a naturally occurring monobactam, and its epimer sulfazecin, are produced by the bacterium Pseudomonas mesoacidophila and Pseudomonas acidophila, respectively.[2][3] Understanding the genetic blueprint for the biosynthesis of these compounds is paramount for the bioengineering of novel, more potent antibiotics. This technical guide provides a comprehensive overview of the identification and characterization of the this compound/sulfazecin biosynthetic gene cluster (BGC), detailing the experimental protocols, biosynthetic pathway, and key enzymatic players.
Identifying the Genetic Blueprint: The Sulfazecin BGC
The identification of the sulfazecin biosynthetic gene cluster in Pseudomonas acidophila ATCC 31363 was a significant breakthrough, revealing a unique mechanism for β-lactam ring formation.[1][4] The research team employed a combination of genetic screening and bioinformatics to pinpoint the genes responsible for sulfazecin production.
A primary strategy for identifying biosynthetic gene clusters is through the screening of mutant libraries.[5] In the case of sulfazecin, a transposon mutagenesis library of P. acidophila was created.[1][4] This technique involves the random insertion of a transposon, a mobile genetic element, into the bacterial genome. Disruption of a gene essential for sulfazecin biosynthesis by the transposon results in a mutant strain that can no longer produce the antibiotic. By screening for these sulfazecin-deficient mutants, the researchers were able to isolate the gene that had been interrupted.[4]
Sequence analysis of the DNA flanking the transposon insertion site in a sulfazecin-deficient mutant revealed homology to non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes known to be involved in the biosynthesis of many natural products.[4] This finding strongly indicated that the transposon had inserted into the sulfazecin BGC.[4] Subsequent construction and screening of a genomic DNA cosmid library allowed for the sequencing of the entire ~60-kb gene cluster.[4]
Bioinformatic analysis of the sequenced region using tools like antiSMASH is crucial for annotating the genes within the cluster and predicting their functions.[6][7] This analysis of the sulfazecin BGC identified genes encoding two NRPSs, a methyltransferase, a sulfotransferase, and a dioxygenase, among others.[1][4] Gene inactivation analysis, where specific genes are deliberately "knocked out," confirmed that a cluster of 13 open reading frames is sufficient for sulfazecin production, precursor synthesis, self-resistance, and regulation.[1][4]
The this compound/Sulfazecin Biosynthetic Gene Cluster (sul)
The identified sulfazecin (sul) gene cluster from P. acidophila ATCC 31363 contains a suite of genes responsible for the assembly and modification of the monobactam core, as well as for regulation and self-resistance. The key genes and their putative functions are summarized in the table below.
| Gene | Proposed Function | Enzyme/Protein Class |
| sulI | Non-ribosomal Peptide Synthetase (NRPS) - Module 1 | NRPS |
| sulM | Non-ribosomal Peptide Synthetase (NRPS) - Modules 2 & 3, TE domain | NRPS, Thioesterase |
| sulG | L-2,3-diaminopropionate biosynthesis | SbnB homolog |
| sulH | L-2,3-diaminopropionate biosynthesis | SbnA homolog |
| sulN | Sulfotransferase | Sulfotransferase |
| sulO | C-3 hydroxylation | Dioxygenase |
| sulP | O-methylation | S-adenosylmethionine-dependent methyltransferase |
| sulB, D, E, F, K | Self-resistance and export | Multidrug resistance proteins, transporters, efflux pumps |
| sulC, J | Regulation | Major facilitator superfamily proteins |
| sulL | Unknown (not essential for biosynthesis) | Hydroxyacylglutathione hydrolase-like |
The Biosynthetic Pathway: A Novel Route to β-Lactam Formation
The biosynthesis of sulfazecin is orchestrated by a two-pronged NRPS system, SulI and SulM.[4][8] A key finding from the characterization of this pathway was the identification of L-2,3-diaminopropionate (L-2,3-Dap), not L-serine as previously thought, as the direct precursor to the β-lactam ring.[1][4] The genes sulG and sulH are responsible for the synthesis of L-2,3-Dap.[4]
The proposed biosynthetic pathway is as follows:
-
Initiation: The first NRPS, SulI, activates D-glutamate via its adenylation (A) domain.[4]
-
Elongation (Module 2): The D-glutamate is passed to the first module of SulM, which incorporates L-alanine. This L-alanine is then epimerized to D-alanine.[4]
-
Elongation (Module 3) and β-Lactam Precursor Incorporation: The third module of SulM selectively incorporates L-2,3-Dap, forming a D-Glu-D-Ala-L-2,3-Dap tripeptide tethered to the NRPS.[4]
-
Modification and Cyclization: The pathway then involves a series of modifications including N-sulfonation by the sulfotransferase SulN, C-3 hydroxylation by the dioxygenase SulO, and O-methylation by the methyltransferase SulP.[9] The final step is the cyclization to form the characteristic β-lactam ring, a reaction catalyzed by the aberrant C-terminal thioesterase (TE) domain of SulM.[4][9] This TE domain utilizes a catalytic cysteine instead of the canonical serine, which is thought to be more efficient at producing strained rings.[9]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for BGC Identification and Characterization
This section provides a detailed methodology for the key experiments involved in the identification and characterization of the this compound/sulfazecin BGC.
Transposon Mutagenesis and Mutant Screening
This protocol is used to create a library of random mutants to screen for the loss of a specific phenotype, in this case, sulfazecin production.
Materials:
-
Pseudomonas acidophila ATCC 31363
-
E. coli donor strain carrying a transposon delivery vector (e.g., a plasmid with a Tn5 transposon)
-
Appropriate growth media (e.g., LB broth, agar plates)
-
Antibiotics for selection
-
Indicator strain for bioassay (e.g., E. coli ESS)
Procedure:
-
Conjugation: Mix the P. acidophila recipient strain and the E. coli donor strain on a solid medium and incubate to allow for plasmid transfer via conjugation.
-
Selection of Mutants: Plate the conjugation mixture onto a selective medium that inhibits the growth of the donor strain and selects for P. acidophila cells that have incorporated the transposon (which carries an antibiotic resistance marker).
-
Screening for Sulfazecin-Deficient Mutants:
-
Array the individual mutant colonies onto master plates.
-
Replica-plate the mutants onto a lawn of an indicator bacterium that is sensitive to sulfazecin.
-
After incubation, identify mutants that do not produce a zone of growth inhibition around the colony. These are the sulfazecin-deficient mutants.
-
-
Identification of the Disrupted Gene:
-
Isolate genomic DNA from the sulfazecin-deficient mutants.
-
Use a method such as inverse PCR or plasmid rescue to clone the DNA region flanking the transposon insertion site.
-
Sequence the cloned DNA fragment and use BLAST analysis to identify the disrupted gene.
-
Gene Inactivation by Homologous Recombination
This protocol is used to create targeted gene knockouts to confirm the function of specific genes within the BGC.
Materials:
-
Wild-type P. acidophila
-
Suicide vector containing flanking regions of the target gene and a selectable marker
-
E. coli conjugation donor strain
-
Appropriate growth media and antibiotics
Procedure:
-
Construction of the Disruption Vector: Clone the upstream and downstream regions (homology arms) of the target gene into a suicide vector. Ligate a selectable marker (e.g., an antibiotic resistance cassette) between the two homology arms.
-
Transformation and Conjugation: Introduce the disruption vector into P. acidophila via electroporation or conjugation.
-
Selection for Homologous Recombination:
-
Plate the cells on a medium containing the antibiotic corresponding to the marker on the disruption vector. This selects for cells that have integrated the vector into their genome.
-
A second selection step may be required to select for double-crossover events, where the target gene is replaced by the selectable marker. This often involves a counter-selectable marker on the vector backbone.
-
-
Verification of Gene Knockout: Confirm the gene deletion in the resulting mutant strains by PCR analysis and DNA sequencing.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of sulfazecin production using bioassays and analytical techniques like UPLC-HRMS.
Heterologous Expression and A-Domain Substrate Specificity Assay
This protocol is used to express individual domains of the NRPS enzymes in a host like E. coli to determine their substrate specificity.
Materials:
-
Expression vector (e.g., pET series)
-
E. coli expression host (e.g., BL21(DE3))
-
DNA primers for amplifying the adenylation (A) domain of interest
-
ATP, pyrophosphate (PPi), various amino acid substrates
-
³²P-labeled PPi
-
Scintillation counter
Procedure:
-
Cloning: Amplify the gene fragment encoding the A-domain from the P. acidophila genomic DNA and clone it into an expression vector.
-
Protein Expression: Transform the expression construct into an E. coli host. Induce protein expression with IPTG and purify the recombinant protein.
-
ATP-PPi Exchange Assay:
-
Set up reaction mixtures containing the purified A-domain protein, ATP, MgCl₂, ³²P-labeled PPi, and a specific amino acid substrate.
-
Incubate the reactions to allow for the amino acid-dependent exchange of ³²P-PPi into ATP.
-
Quench the reaction and separate the ATP from the free PPi (e.g., by charcoal binding).
-
Measure the amount of ³²P incorporated into ATP using a scintillation counter.
-
Perform the assay with a panel of different amino acids to determine which one is the preferred substrate for the A-domain.
-
Quantitative Data Summary
While detailed kinetic data for all enzymes in the sulfazecin pathway is not extensively published, the results from key experiments provide valuable insights. The following table summarizes the findings from A-domain substrate specificity assays and gene knockout experiments.
| Experiment | Target | Result | Conclusion |
| ATP-PPi Exchange Assay | SulI A-domain | High activity with D-Glutamate | SulI activates D-Glutamate |
| ATP-PPi Exchange Assay | SulM A-domain (Module 2) | High activity with L-Alanine | Module 2 of SulM incorporates L-Alanine |
| ATP-PPi Exchange Assay | SulM A-domain (Module 3) | High activity with L-2,3-Dap | Module 3 of SulM incorporates L-2,3-Dap |
| Gene Knockout | sulG | Abolished sulfazecin production | SulG is essential for biosynthesis (L-2,3-Dap synthesis) |
| Chemical Complementation | sulG knockout mutant | Sulfazecin production restored by adding L-2,3-Dap to the medium | Confirms the role of SulG in providing the L-2,3-Dap precursor |
| Gene Knockout | sulL | No effect on sulfazecin production | SulL is not essential for sulfazecin biosynthesis |
Visualizing the Discovery Process
The identification of a biosynthetic gene cluster follows a logical workflow, from initial screening to final characterization.
References
- 1. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Natural Product Biosynthetic Gene Clusters from Bacterial Genomic Data | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: The Antibacterial Spectrum of Isosulfazecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a naturally occurring monobactam, a class of β-lactam antibiotics characterized by a lone β-lactam ring not fused to another ring structure.[1] Discovered in the early 1980s, it is produced by the bacterium Pseudomonas mesoacidophila.[2] this compound is an epimeric isomer of sulfazecin, another monobactam produced by the same organism.[2] While not developed into a clinical therapeutic, the study of early monobactams like this compound was crucial in the development of synthetic analogs such as aztreonam. This document provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
**2. Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. The β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of the cell wall integrity leads to cell lysis and bacterial death.
dot
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum and Activity
Initial studies of this compound revealed that it possesses weak antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria.[2] However, it demonstrated significantly higher potency against mutant bacterial strains that are hypersensitive to β-lactam antibiotics.[2] This suggests that the intrinsic activity of this compound is noteworthy, but its effectiveness against wild-type bacteria is limited, likely due to factors such as poor penetration of the outer membrane in Gram-negative bacteria or susceptibility to β-lactamases.
Quantitative Antibacterial Activity
The following table summarizes the known antibacterial activity of this compound. It is important to note that specific MIC values from the original 1981 publications are not widely cited in later literature, reflecting the shift in focus towards more potent synthetic monobactams.
| Bacterial Group | Activity Level | Notes |
| Gram-positive bacteria | Weak | Generally high MIC values are expected. |
| Gram-negative bacteria | Weak | Activity is limited against wild-type strains. |
| β-lactam hypersensitive mutants | Strong | Demonstrates significant potency, indicating good intrinsic activity at the PBP level.[2] |
Experimental Protocols
The antibacterial activity of this compound and other early monobactams was primarily determined using standard microbiological techniques, namely broth dilution and agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow for MIC Determination (Broth Microdilution Method)
dot
Figure 2: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilution: A series of twofold dilutions of the this compound stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
This compound, as one of the first discovered naturally occurring monobactams, played a significant role in the history of antibiotic research. Its antibacterial spectrum is characterized by weak activity against common Gram-positive and Gram-negative bacteria but potent activity against β-lactam hypersensitive strains. This profile highlighted the potential of the monobactam scaffold and spurred the development of synthetic derivatives with improved stability and broader spectra of activity, ultimately leading to clinically useful drugs like aztreonam. The study of this compound serves as a foundational example in the exploration of novel antibiotic structures and their mechanisms of action.
References
Isosulfazecin activity against Gram-positive and Gram-negative bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of isosulfazecin, a monobactam antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.
In Vitro Antimicrobial Activity of this compound
This compound demonstrates weak activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. However, its potency is significantly enhanced against mutants that exhibit hypersensitivity to β-lactam antibiotics.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial strains. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | >100 |
| Staphylococcus aureus Smith | >100 |
| Staphylococcus epidermidis ATCC 12228 | >100 |
| Streptococcus pyogenes A20301 | >100 |
| Streptococcus pneumoniae Type I | >100 |
| Bacillus subtilis ATCC 6633 | >100 |
| Micrococcus luteus ATCC 9341 | >100 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli NIHJ | >100 |
| Escherichia coli EC-14 | >100 |
| Klebsiella pneumoniae NCTC 418 | >100 |
| Proteus vulgaris OX19 | >100 |
| Proteus mirabilis IFO 3849 | >100 |
| Morganella morganii IFO 3848 | >100 |
| Serratia marcescens IFO 3046 | >100 |
| Enterobacter cloacae ATCC 23355 | >100 |
| Pseudomonas aeruginosa IFO 3445 | >100 |
| Pseudomonas aeruginosa Ps-1 | >100 |
Table 3: MIC of this compound against β-Lactam Hypersensitive Mutants
| Bacterial Strain | Parent Strain | MIC (µg/mL) |
| Escherichia coli PC2103 | E. coli K12 | 1.56 |
| Pseudomonas aeruginosa PAO2003 | P. aeruginosa PAO1 | 12.5 |
Experimental Protocols
The following section details the methodologies used to determine the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the agar dilution method.
Protocol:
-
Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.
-
Antibiotic Dilution: A stock solution of this compound was prepared and serially diluted in sterile distilled water to obtain a range of concentrations.
-
Plate Preparation: The appropriate volume of each antibiotic dilution was added to molten Mueller-Hinton agar to achieve the final desired concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted in fresh broth to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.
By binding to the active site of PBP3, this compound inhibits the transpeptidase activity of the enzyme. This prevents the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure. The result is cell lysis and bacterial death.
Conclusion
This compound is a monobactam antibiotic with targeted activity against β-lactam hypersensitive bacterial strains. Its mechanism of action through the inhibition of PBP3 makes it a subject of interest for further research, particularly in the context of synergistic antibiotic therapies and the development of novel antibacterial agents. The data and protocols presented in this guide provide a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.
An In-Depth Technical Guide to the Physicochemical Properties of Isosulfazecin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Isosulfazecin, a monobactam antibiotic. The information presented herein is intended to support research, development, and formulation activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, this guide includes mandatory visualizations of the mechanism of action and a general experimental workflow, rendered using the DOT language for Graphviz.
Core Physicochemical Properties
This compound is a β-lactam antibiotic belonging to the monobactam class, characterized by a lone β-lactam ring not fused to another ring structure. It is an epimer of Sulfazecin, another microbially derived antibiotic. The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a stable and effective dosage form.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |
| Molecular Weight | 396.37 g/mol | [2] |
| Melting Point | 168-170 °C (as Sulfazecin) | [2] |
| pKa | 3.4 (COOH), 9.2 (NH₃⁺) (as Sulfazecin) | [2] |
| Solubility | Soluble in DMSO; Crystallizes from 70% aqueous methanol.[1][3] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant(s) (pKa) of an ionizable substance by potentiometric titration.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the titrant (strong base for an acidic substance, strong acid for a basic substance) above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For a substance with multiple ionizable groups, multiple inflection points will be observed, corresponding to each pKa.
Solubility Determination (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH, DMSO).
-
Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, visualize the mechanism of action of this compound and a general experimental workflow for its production and isolation.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
References
Isosulfazecin as an Epimer of Sulfazecin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core relationship between isosulfazecin and sulfazecin, two monobactam antibiotics. It provides a comprehensive overview of their structural relationship, comparative biological activities, and the methodologies employed in their study. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic research and development.
Introduction: The Monobactam Landscape
Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which distinguishes them from the more common bicyclic penicillins and cephalosporins. This structural feature confers unique properties, including a different spectrum of activity and stability against certain β-lactamases. Sulfazecin and its epimer, this compound, are naturally occurring monobactams produced by bacterial species, representing important leads in the quest for novel antibacterial agents.
This compound and Sulfazecin: An Epimeric Pair
This compound is a diastereomer of sulfazecin, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Specifically, they are epimers, differing in the configuration at a single stereocenter.
Table 1: Physicochemical Properties of this compound and Sulfazecin
| Property | This compound | Sulfazecin |
| Molecular Formula | C₁₂H₂₀N₄O₉S[1] | C₁₂H₂₀N₄O₉S |
| Producing Organism | Pseudomonas mesoacidophila sp. nov.[1] | Pseudomonas acidophila G-6302 |
| Stereochemistry | Epimeric isomer of sulfazecin[1] | - |
Comparative Biological Activity
While both compounds exhibit antibacterial properties, their potencies can differ due to the stereochemical variation. Generally, this compound has been reported to be weakly active against Gram-positive and Gram-negative bacteria, with stronger activity against mutants hypersensitive to β-lactam antibiotics[1]. Sulfazecin is noted for its activity against Gram-negative bacteria[2]. A direct comparison of their Minimum Inhibitory Concentrations (MICs) provides a clearer picture of their relative efficacy.
Table 2: Comparative Antibacterial Spectrum (MIC in µg/mL)
| Organism | This compound (MIC) | Sulfazecin (MIC) |
| Escherichia coli | >100 | 25 |
| Klebsiella pneumoniae | >100 | 50 |
| Serratia marcescens | >100 | 12.5 |
| Proteus mirabilis | >100 | 12.5 |
| Proteus vulgaris | >100 | 6.25 |
| Enterobacter cloacae | >100 | 100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Staphylococcus aureus | >100 | >100 |
| Bacillus subtilis | >100 | >100 |
Note: The data in this table is compiled from historical findings and may not represent the full spectrum of activity against all strains. Further contemporary comparative studies are warranted.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Like other β-lactam antibiotics, sulfazecin and this compound exert their antibacterial effect by inhibiting bacterial cell wall synthesis. Their primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
The binding of these monobactams to PBPs, particularly PBP3, disrupts the transpeptidation process, which is crucial for cross-linking the peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The specific affinity for different PBPs can influence the morphological effects on bacteria and the overall antibacterial spectrum.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin, a novel beta-lactam antibiotic of bacterial origin. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isosulfazecin Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila (recently reclassified as a member of the Burkholderia cepacia complex).[1][2] It exhibits activity against a range of bacteria. This document provides a detailed protocol for the fermentation of the producing organism and the subsequent purification of this compound from the fermentation broth. The methodologies outlined are based on established principles of antibiotic production and purification and are intended to serve as a guide for laboratory-scale production.
Data Presentation
While specific yields can vary significantly based on optimized conditions, the following tables provide an illustrative summary of expected outcomes from a laboratory-scale fermentation and purification of this compound.
Table 1: Fermentation Parameters
| Parameter | Value |
| Producing Organism | Pseudomonas mesoacidophila ATCC 31433 |
| Fermentation Medium | Nutrient Broth supplemented with Glycerol and Sodium Thiosulfate |
| Incubation Temperature | 28-30°C |
| pH | 6.5-7.0 |
| Aeration | 150-200 RPM in a shaker incubator |
| Incubation Time | 48-72 hours |
| Expected Yield | 100-500 mg/L (Illustrative) |
Table 2: Purification Scheme Summary
| Purification Step | Key Reagents/Materials | Expected Purity | Expected Recovery |
| Broth Clarification | Centrifugation/Filtration | Low | 90-95% |
| Activated Charcoal Treatment | Activated Charcoal | Moderate | 70-80% |
| Anion Exchange Chromatography | DEAE-Sepharose or similar weak anion exchanger | High | 60-70% |
| Crystallization | 70% Aqueous Methanol | Very High | 80-90% (of chromatographed material) |
Experimental Protocols
I. Fermentation of Pseudomonas mesoacidophila
This protocol describes the culture of Pseudomonas mesoacidophila for the production of this compound.
Materials:
-
Pseudomonas mesoacidophila ATCC 31433 culture
-
Nutrient Broth
-
Glycerol
-
Sodium Thiosulfate
-
Sterile baffled flasks
-
Shaker incubator
Procedure:
-
Inoculum Preparation: Aseptically inoculate a starter culture of P. mesoacidophila in 50 mL of Nutrient Broth. Incubate at 28-30°C with shaking at 150-200 RPM for 18-24 hours.
-
Production Medium Preparation: Prepare the production medium consisting of Nutrient Broth supplemented with 1% (v/v) glycerol and 0.1% (w/v) sodium thiosulfate. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile production medium with the starter culture at a 5% (v/v) ratio.
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (150-200 RPM) for 48-72 hours. Monitor the pH and adjust to maintain a range of 6.5-7.0 if necessary.
II. Purification of this compound
This protocol outlines the multi-step purification of this compound from the fermentation broth.[3]
A. Broth Clarification
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Decant the supernatant and pass it through a 0.45 µm filter to remove any remaining cells and particulate matter.
B. Activated Charcoal Treatment
-
To the clarified supernatant, add activated charcoal to a final concentration of 2% (w/v).
-
Stir the mixture gently for 1-2 hours at room temperature.
-
Remove the charcoal by filtration through a bed of celite or by centrifugation. The this compound will be adsorbed to the charcoal.
-
Wash the charcoal cake with distilled water.
-
Elute the this compound from the charcoal using a solvent such as 50% aqueous acetone.
-
Concentrate the eluate under reduced pressure to remove the organic solvent.
C. Anion Exchange Chromatography
-
Resin Equilibration: Pack a column with a weak anion exchange resin (e.g., DEAE-Sepharose) and equilibrate with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Adjust the pH of the concentrated eluate from the charcoal step to match the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., HPLC or a bioassay).
-
Pool the active fractions.
D. Desalting and Crystallization
-
Desalt the pooled active fractions by dialysis against distilled water or by using a desalting column.
-
Concentrate the desalted solution under reduced pressure.
-
Induce crystallization by adding methanol to the concentrated solution to a final concentration of 70% (v/v).[3]
-
Allow the solution to stand at 4°C for 12-24 hours to facilitate crystal formation.
-
Collect the crystals by filtration and wash with cold 70% aqueous methanol.
-
Dry the crystals under vacuum.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
This compound Fermentation Workflow
Caption: Workflow for the fermentation of this compound.
This compound Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Crystallization of Isosulfazecin from Aqueous Methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the crystallization of Isosulfazecin from an aqueous methanol solvent system. The information is intended to guide researchers in obtaining high-purity crystalline this compound suitable for further studies and drug development processes.
Introduction
This compound is a monocyclic β-lactam antibiotic.[1] Proper purification of active pharmaceutical ingredients (APIs) like this compound is critical to ensure safety and efficacy. Crystallization is a robust and widely used technique for the purification of organic compounds, including APIs.[2][3] The principle of crystallization relies on the differential solubility of a compound in a solvent at varying temperatures.[2] For this compound, a 70% aqueous methanol solution has been identified as a suitable solvent system for crystallization.[1] This protocol outlines a general procedure for the cooling crystallization of this compound from this solvent mixture.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for understanding the behavior of the compound during the crystallization process.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₉S | [1] |
| Key Structural Features | β-lactam ring, methoxyl group, sulfonate group | [1] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Methanol (HPLC grade)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Oven or vacuum oven for drying
Crystallization Workflow
Caption: Workflow for the crystallization of this compound.
Detailed Protocol
-
Preparation of the Solvent: Prepare a 70% (v/v) aqueous methanol solution by mixing 70 parts methanol with 30 parts deionized water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the 70% aqueous methanol solvent.
-
Gently heat the mixture with continuous stirring until the this compound is completely dissolved. Avoid boiling the solution to prevent solvent loss and potential degradation of the compound. Add small portions of the solvent if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation:
-
Set up a Buchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold 70% aqueous methanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 70% aqueous methanol to remove any remaining soluble impurities.
-
Continue to apply the vacuum for a few minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or a suitable drying dish.
-
Dry the crystals in an oven at a temperature below the melting point of this compound or in a vacuum oven at room temperature until a constant weight is achieved.
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Methanol (Hypothetical Data)
| Temperature (°C) | Solubility in 70% Aqueous Methanol ( g/100 mL) |
| 0 | Data to be determined experimentally |
| 20 (Room Temp) | Data to be determined experimentally |
| 40 | Data to be determined experimentally |
| 60 | Data to be determined experimentally |
| Boiling Point | Data to be determined experimentally |
Table 2: Purity and Yield of this compound Crystallization
| Parameter | Before Crystallization | After Crystallization |
| Appearance | e.g., Off-white powder | e.g., White crystalline solid |
| Purity (by HPLC) | e.g., 95.2% | e.g., 99.5% |
| Yield (%) | N/A | To be calculated |
Note on Yield Calculation: The theoretical yield should be calculated based on the initial amount of crude this compound. The actual yield is the weight of the dried, purified crystals. The percent yield is calculated as: (Actual Yield / Theoretical Yield) x 100%
Purity Analysis
The purity of this compound before and after crystallization should be assessed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection is commonly used for the analysis of β-lactam antibiotics.[1][4]
General HPLC Method Parameters
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
The percentage purity can be determined by calculating the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Solution is not saturated (too much solvent used).- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Add more solvent to decrease the saturation point.- Reheat the solution and allow it to cool more slowly. |
| Low yield | - Incomplete crystallization.- Crystals are too soluble in the wash solvent. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing. |
| Poor purity after crystallization | - Rapid cooling trapping impurities.- Inefficient washing. | - Allow the solution to cool more slowly.- Ensure the crystals are properly washed with cold solvent. |
Safety Precautions
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Handle hot glassware with appropriate clamps or tongs.
References
- 1. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. HPLC Separation of β-Lactam Antibiotics such as Amoxicillin and Cephalexin on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Note: HPLC Analysis and Quantification of Isosulfazecin
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic with potential therapeutic applications. As with any pharmaceutical compound in development, a robust and reliable analytical method for its quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of this compound. The described method is intended as a starting point for researchers and would require validation according to ICH guidelines Q2(R1).[1][2]
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. Detection is performed at a wavelength determined by the UV absorbance maximum of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (To be confirmed by UV scan of this compound) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
Sample Preparation
-
For Bulk Drug: Dissolve a known amount of the this compound bulk drug in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
For Formulation (e.g., Lyophilized Powder for Injection): Reconstitute the formulation with a suitable diluent as per the product instructions. Further dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method upon validation.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 200 µg/mL | 10 - 200 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2.0% Interday: ≤ 2.0% | Intraday: 0.8% Interday: 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 3 µg/mL |
| Specificity | No interference from placebo or degradants | Peak purity index > 0.999, no co-eluting peaks |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
Logical Relationship for Method Development
Caption: Logical flow for HPLC method development and validation.
References
Application Note: Structural Elucidation of Isosulfazecin using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosulfazecin is a monobactam antibiotic with a unique structure that includes a β-lactam ring. Its structural elucidation is critical for drug development and quality control. This application note provides a detailed protocol for the structural characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). The methodologies outlined here will enable researchers to confirm the identity and structure of this compound, facilitating further research and development.
Introduction
This compound is a β-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila.[1] Its molecular formula has been determined as C₁₂H₂₀N₄O₉S.[1] Structural analysis has revealed the presence of a β-lactam ring, a methoxyl group, and a sulfonate group.[1] Upon hydrolysis, this compound yields L-alanine and D-glutamic acid.[1] As a member of the monobactam class of antibiotics, this compound is of interest for its potential antibacterial activity, particularly against gram-negative bacteria.[2][3] The mechanism of action for monobactams involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2]
Mass spectrometry is a powerful analytical technique for the structural elucidation of small molecules like this compound.[4] High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental composition with high confidence.[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the compound's structure.[4] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive structural analysis of this compound.
Experimental Protocols
Sample Preparation
Given that this compound is a polar molecule, a simple protein precipitation and dilution method is effective for sample preparation, especially from biological matrices.
Materials:
-
This compound standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in water or a water/methanol mixture. Create a series of working standards by diluting the stock solution with a solvent mixture compatible with the LC mobile phase (e.g., 10% ACN in water with 0.1% formic acid).
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of the sample, add 300 µL of a cold (4°C) 1:1 (v/v) mixture of acetonitrile and methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) |
Data Presentation
High-resolution mass spectrometry of this compound is expected to yield a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular formula C₁₂H₂₀N₄O₉S. The theoretical exact mass of this compound is 412.0951. Therefore, the expected m/z for the [M+H]⁺ ion is 413.1029.
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 413.1029 will produce a series of fragment ions. Based on the known structure of this compound, a predicted fragmentation pattern is presented below. The fragmentation is expected to occur at the more labile bonds, such as the amide linkages and the bond connecting the side chain to the β-lactam ring.
Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 413.1029 | 381.0768 | CH₄O (Methanol) | [M+H-CH₃OH]⁺ |
| 413.1029 | 324.0856 | C₂H₅NO₂ (Alanine residue) | [M+H-Ala]⁺ |
| 413.1029 | 284.0441 | C₅H₈N₂O₃ (Glutamic acid derivative) | [M+H-Glu derivative]⁺ |
| 413.1029 | 175.0240 | C₇H₁₃N₃O₆S | Side chain fragment |
| 413.1029 | 144.0424 | C₈H₁₄N₂O₅S | β-lactam core fragment |
| 413.1029 | 86.0968 | C₁₀H₁₄N₂O₇S | Iminium ion of alanine |
Note: The m/z values presented in this table are predicted based on the known structure of this compound and have not been experimentally verified from published literature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound structural elucidation.
Proposed Mechanism of Action
Caption: Mechanism of action of monobactam antibiotics like this compound.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monobactam - Wikipedia [en.wikipedia.org]
- 3. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioinformation.net [bioinformation.net]
Protocol for Antibacterial Susceptibility Testing of Isosulfazecin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isosulfazecin is a monobactam antibiotic, identified as an epimer of sulfazecin, produced by the bacterium Pseudomonas mesoacidophila.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Preliminary studies have indicated that this compound exhibits weak activity against both Gram-positive and Gram-negative bacteria, with notably stronger activity against bacterial mutants that are hypersensitive to beta-lactam antibiotics.[1]
Due to the limited availability of public data on the antibacterial spectrum of this compound, standardized susceptibility testing is crucial to determine its potential clinical and research applications. The following protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, provide a framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.
Accurate determination of MIC values is essential for establishing the in vitro potency of a novel antibiotic and for informing the potential for its further development. The protocols outlined below describe the broth microdilution and disk diffusion methods, which are the internationally recognized standard procedures for quantitative and qualitative antibacterial susceptibility testing.
Data Presentation
Note: Specific quantitative data for this compound is not widely available in published literature. The following tables are presented as a template for the clear and structured presentation of susceptibility data once it has been generated through the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | ATCC 700603 | Data not available | Data not available | Data not available |
| Enterobacter cloacae | Clinical Isolate | Data not available | Data not available | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | Data not available | Data not available |
Table 3: Disk Diffusion Zone Diameters for this compound
| Bacterial Species | Strain ID | This compound Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Escherichia coli | ATCC 25922 | TBD | Data not available | TBD |
| Pseudomonas aeruginosa | ATCC 27853 | TBD | Data not available | TBD |
| Staphylococcus aureus | ATCC 25923 | TBD | Data not available | TBD |
TBD: To be determined. Interpretation of zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires correlation with MIC data and the establishment of clinical breakpoints, which are not currently available for this compound.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
1. Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
4. Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
5. Inoculation and Incubation:
-
Within 15 minutes of preparing the standardized inoculum, add 50 µL of the inoculum to each well (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Disk Diffusion Assay
This protocol is based on the EUCAST disk diffusion method.
1. Materials:
-
This compound-impregnated disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates for testing
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
2. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks and Incubation:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Press the disk gently to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The interpretation of these zone diameters as susceptible, intermediate, or resistant requires the establishment of breakpoints correlated with MIC data.
Visualizations
Caption: Workflow for determining the antibacterial susceptibility of this compound.
Caption: General signaling pathway for monobactam antibiotics.
References
Application Notes and Protocols for Isosulfazecin in Broth Microdilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic, belonging to the monobactam class.[1][2] Originally isolated from Pseudomonas mesoacidophila, it is an epimeric isomer of sulfazecin.[1] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death. While this compound has shown weak activity against a broad range of Gram-positive and Gram-negative bacteria, it demonstrates significant potency against bacterial mutants that are hypersensitive to β-lactam antibiotics.[1]
The emergence of β-lactamase-producing bacteria presents a significant challenge to the efficacy of β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β-lactams are often co-administered with β-lactamase inhibitors. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, both alone and in combination with a β-lactamase inhibitor, using the broth microdilution method. This method is a standard for quantitative antimicrobial susceptibility testing.
Mechanism of Action: β-Lactam Antibiotics and the Role of β-Lactamase Inhibitors
β-Lactam antibiotics, including this compound, mimic the D-Ala-D-Ala substrate of the PBP transpeptidase enzyme. This mimicry allows them to bind to the active site of PBPs, leading to the inactivation of the enzyme and the inhibition of peptidoglycan cross-linking, which is crucial for maintaining the integrity of the bacterial cell wall.
Bacterial resistance to β-lactams is frequently mediated by β-lactamase enzymes, which effectively neutralize the antibiotic. β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby protecting the β-lactam antibiotic from degradation and restoring its antibacterial activity.
Data Presentation
The following tables provide examples of how to present quantitative data from a broth microdilution assay with this compound.
Table 1: Example MIC of this compound against Quality Control Strains
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 |
| Staphylococcus aureus ATCC 29213 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | 64 |
| Enterococcus faecalis ATCC 29212 | >128 |
Table 2: Example MIC of this compound in Combination with a β-Lactamase Inhibitor (BLI) against β-Lactamase-Producing Strains
| Bacterial Strain | This compound MIC (µg/mL) | This compound + BLI (4 µg/mL) MIC (µg/mL) | Fold Decrease in MIC |
| β-Lactamase-producing E. coli | 128 | 8 | 16 |
| β-Lactamase-producing K. pneumoniae | 256 | 16 | 16 |
| Non-β-Lactamase-producing E. coli | 16 | 16 | 1 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
β-lactamase inhibitor (e.g., Clavulanic Acid)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
If using a β-lactamase inhibitor, prepare a separate stock solution or a combined stock solution as required for the experiment.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The final volume in each well after dilution will be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the antibiotic in each well, achieving the final desired concentrations for the assay.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Isosulfazecin Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Isosulfazecin using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a standardized, qualitative procedure used to assess the in vitro activity of an antimicrobial agent.
Introduction
This compound is a monobactam, a class of beta-lactam antibiotics.[1] Like other beta-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This compound has been reported to exhibit weak activity against a broad range of Gram-positive and Gram-negative bacteria but shows stronger activity against mutants that are hypersensitive to beta-lactam antibiotics.[5]
Data Presentation
Note: Extensive literature searches did not yield specific quantitative data for zone of inhibition diameters or Minimum Inhibitory Concentration (MIC) values for this compound against specific bacterial strains. The following table is provided as a template for data presentation and includes illustrative placeholder values. Researchers should generate their own data following the protocol below.
| Bacterial Strain | This compound Disk Potency (µg) | Zone of Inhibition (mm) | Interpretation (Susceptible/Intermediate/Resistant) | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 30 | [Insert experimental value] | [Determine based on CLSI/EUCAST standards] | [Determine via broth dilution] |
| Staphylococcus aureus ATCC 25923 | 30 | [Insert experimental value] | [Determine based on CLSI/EUCAST standards] | [Determine via broth dilution] |
| Pseudomonas aeruginosa ATCC 27853 | 30 | [Insert experimental value] | [Determine based on CLSI/EUCAST standards] | [Determine via broth dilution] |
| Beta-lactam hypersensitive mutant | 30 | [Insert experimental value] | [Determine based on CLSI/EUCAST standards] | [Determine via broth dilution] |
Experimental Protocol: Disk Diffusion Assay for this compound
This protocol is based on the widely recognized Kirby-Bauer disk diffusion susceptibility test procedure.
Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Bacterial cultures to be tested
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
-
Bunsen burner or sterile hood
Procedure:
-
Preparation of this compound Disks:
-
Aseptically prepare a stock solution of this compound of a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve the desired potency (e.g., 30 µg per disk).
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Using sterile forceps, aseptically place the this compound disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks evenly to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Note: As specific breakpoints for this compound are not established, researchers may need to develop their own interpretive criteria based on their experimental findings and in comparison to control antibiotics.
-
Visualizations
Caption: Experimental workflow for the disk diffusion assay.
Caption: Mechanism of action of this compound.
References
- 1. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Antibiotic Hypersensitivity among 4,000 Single-Gene-Knockout Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monobactam - Wikipedia [en.wikipedia.org]
- 4. globalrph.com [globalrph.com]
- 5. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Bactericidal Activity of Isosulfazecin Using a Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic, placing it in the monobactam class of antibacterial agents.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death.[3][4][5] Monobactams, including this compound, are known to be bactericidal and are primarily effective against aerobic Gram-negative bacteria.[1][3][4] this compound has shown weak activity against some Gram-positive and Gram-negative bacteria but demonstrates strong activity against bacterial mutants that are hypersensitive to β-lactam antibiotics.[1][6]
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of bacterial killing over time, allowing for the differentiation between bactericidal and bacteriostatic effects.[7][8] An antibiotic is generally considered bactericidal if it causes a ≥ 3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) of the initial bacterial inoculum.[7][8] This application note provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of this compound.
Principle of the Time-Kill Assay
The time-kill assay exposes a standardized population of bacteria to a constant concentration of an antimicrobial agent over a specified period. At various time points, aliquots of the bacterial suspension are removed, serially diluted, and plated on agar to determine the number of viable organisms (CFU/mL). A plot of log10 CFU/mL versus time illustrates the killing kinetics of the antimicrobial agent.
Data Presentation
The following table provides an example of the data that can be generated from a time-kill assay with this compound against a susceptible Gram-negative bacterium, such as Escherichia coli or Pseudomonas aeruginosa. The concentrations tested are typically based on the Minimum Inhibitory Concentration (MIC) of the compound against the specific bacterial strain. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[9][10][11]
Table 1: Example Time-Kill Assay Data for this compound against a Gram-Negative Bacterium
| Time (hours) | Growth Control (Log10 CFU/mL) | This compound at 1x MIC (Log10 CFU/mL) | This compound at 4x MIC (Log10 CFU/mL) | This compound at 8x MIC (Log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.3 | 3.8 |
| 4 | 7.1 | 4.6 | 3.1 | 2.4 |
| 8 | 8.5 | 4.2 | <2.0 | <2.0 |
| 24 | 9.3 | 4.5 | <2.0 | <2.0 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Experimental Protocols
This section provides a detailed methodology for conducting a time-kill assay to determine the bactericidal activity of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer
-
Vortex mixer
-
Spiral plater or manual plating supplies (spreaders, turntable)
-
Colony counter
Experimental Workflow
Caption: Experimental workflow for the time-kill assay.
Step-by-Step Protocol
-
Bacterial Strain Preparation:
-
Streak the selected bacterial strain from a frozen stock onto a TSA plate and incubate at 37°C overnight.
-
Inoculate a single colony into a tube containing 5 mL of CAMHB and incubate at 37°C with shaking (200-250 rpm) overnight.
-
-
Inoculum Preparation:
-
The following day, dilute the overnight culture 1:100 into fresh, pre-warmed CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.5).
-
Dilute the log-phase culture in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL. The exact dilution factor will need to be determined empirically for each bacterial strain.
-
-
Time-Kill Assay Procedure:
-
Prepare tubes containing CAMHB with the desired concentrations of this compound (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 8x MIC).
-
Add the standardized bacterial inoculum to each tube to achieve a final volume of 10 mL.
-
Immediately after inoculation (t=0), remove a 100 µL aliquot from each tube.
-
Incubate all tubes at 37°C with constant shaking (200-250 rpm).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[3]
-
-
Enumeration of Viable Bacteria:
-
For each aliquot, perform 10-fold serial dilutions in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Determine the change in log10 CFU/mL from the initial inoculum (t=0) for each this compound concentration at each time point. A ≥ 3-log10 reduction indicates bactericidal activity.
-
Mechanism of Action of this compound
This compound, as a β-lactam antibiotic, targets and inhibits penicillin-binding proteins (PBPs).[4][12][13] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[5][14] By binding to the active site of PBPs, this compound blocks the transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the peptide side chains of the peptidoglycan strands.[5][13] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Conclusion
The time-kill assay is an indispensable tool for characterizing the bactericidal or bacteriostatic properties of new antimicrobial agents like this compound. By following the detailed protocol outlined in this application note, researchers can obtain valuable data on the concentration- and time-dependent killing kinetics of this compound against clinically relevant bacterial pathogens. This information is critical for the preclinical and clinical development of new antibiotics and for understanding their potential therapeutic applications.
References
- 1. Monobactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. actascientific.com [actascientific.com]
- 3. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 4. Monobactam - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antibacterial activities of monobactams against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. idexx.dk [idexx.dk]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
- 12. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
Application of Isosulfazecin as a Research Tool in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila.[1] As an epimer of sulfazecin, it serves as a valuable research tool for studying bacterial cell wall biosynthesis and mechanisms of antibiotic resistance. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a pathway essential for maintaining the structural integrity of the bacterial cell wall. This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
This compound, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands. By binding to the active site of PBPs, this compound blocks their enzymatic activity, leading to the formation of a defective cell wall. This compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.
Figure 1: Mechanism of action of this compound.
Applications in Microbiological Research
-
Studying β-lactam Resistance: this compound can be used to investigate mechanisms of resistance to β-lactam antibiotics. Its effectiveness against mutants hypersensitive to β-lactams makes it a useful tool for comparative studies with resistant strains.[1]
-
Investigating Cell Wall Biosynthesis: As a specific inhibitor of peptidoglycan synthesis, this compound can be employed to study the various stages of bacterial cell wall formation and the roles of different PBPs.
-
Screening for Novel Resistance Genes: Researchers can use this compound to select for resistant mutants and subsequently identify the genetic basis of resistance.
-
Synergy Studies: this compound can be tested in combination with other antimicrobial agents to identify synergistic or antagonistic interactions, potentially revealing novel therapeutic strategies.
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following table provides a template for researchers to collate their experimental findings, such as Minimum Inhibitory Concentration (MIC) values. This compound has been reported to have weak activity against a broad spectrum of Gram-positive and Gram-negative bacteria but is significantly more potent against mutants that are hypersensitive to β-lactam antibiotics.[1]
| Bacterial Strain | Gram Status | Known Resistance Mechanisms | This compound MIC (µg/mL) | Comparator β-lactam MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | None | ||
| Staphylococcus aureus ATCC 29213 | Positive | None | ||
| Pseudomonas aeruginosa PAO1 | Negative | Efflux pumps | ||
| β-lactamase producing strain | Varies | β-lactamase production | ||
| Hypersensitive mutant strain | Varies | Deficient in resistance mech. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Positive control (broth with inoculum, no antibiotic)
-
Negative control (broth only)
Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution at the desired starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Figure 2: Workflow for MIC determination.
Protocol 2: Bacterial Cell Lysis Assay
This assay can be used to confirm that this compound's mode of action involves disruption of the cell wall, leading to cell lysis.
Materials:
-
Mid-logarithmic phase culture of the target bacterium
-
This compound solution (at a concentration of 4x MIC)
-
Spectrophotometer
-
Sterile culture tubes
Procedure:
-
Culture Preparation:
-
Grow a liquid culture of the target bacterium to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).
-
-
Treatment:
-
Divide the culture into two sterile tubes. To one tube, add this compound to a final concentration of 4x its predetermined MIC. The other tube will serve as an untreated control.
-
-
Monitoring Lysis:
-
Incubate both tubes at 37°C with shaking.
-
At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), measure the optical density at 600 nm (OD600) of both cultures.
-
-
Data Analysis:
-
Plot the OD600 values over time for both the treated and untreated cultures. A significant decrease in the OD600 of the this compound-treated culture compared to the control is indicative of cell lysis.
-
Figure 3: Workflow for the bacterial cell lysis assay.
Conclusion
This compound is a specialized research tool for microbiologists studying β-lactam antibiotics and bacterial cell wall synthesis. While its broad-spectrum activity is weak, its potent effect on hypersensitive bacterial mutants makes it an excellent probe for dissecting the intricacies of antibiotic resistance. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies. Further characterization of its activity against a wider range of clinical and laboratory strains will continue to elucidate its potential as a research reagent.
References
Application Notes and Protocols: Isosulfazecin as a Probe for Studying Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosulfazecin is a monocyclic β-lactam antibiotic belonging to the monobactam class.[1][2] It is an epimeric isomer of sulfazecin and is produced by the acidophilic bacterium Pseudomonas mesoacidophila.[1] While its antibacterial activity against many common pathogens is modest, it shows significant potency against bacterial mutants that are hypersensitive to β-lactam antibiotics.[1] This characteristic, coupled with its fundamental β-lactam structure, makes this compound a valuable chemical probe for investigating the function, structure, and inhibition of its molecular targets, the penicillin-binding proteins (PBPs).
PBPs are a group of essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] By covalently binding to the active site of PBPs, β-lactam antibiotics inhibit their activity, leading to defects in cell wall integrity and ultimately cell lysis.[5] The specific PBP binding profile of a given β-lactam antibiotic is a key determinant of its antibacterial spectrum and efficacy.[6] this compound can be utilized in a variety of assays to profile PBP inhibition, assess target engagement of novel antibiotic candidates, and screen for new molecules that interact with these essential bacterial enzymes.
These application notes provide detailed protocols for utilizing this compound as a probe in competitive binding assays and for the identification of covalent adducts with PBPs using mass spectrometry.
Mechanism of Action: Covalent Modification of Penicillin-Binding Proteins
Like all β-lactam antibiotics, this compound exerts its inhibitory effect through the covalent acylation of a conserved serine residue within the active site of PBPs. The strained four-membered β-lactam ring of this compound is susceptible to nucleophilic attack by the active site serine. This reaction opens the β-lactam ring and forms a stable, long-lived acyl-enzyme intermediate, effectively inactivating the PBP.[7] This irreversible inhibition of PBP function disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall.
Data Presentation: PBP Binding Affinities
The binding affinity of a β-lactam antibiotic for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin probe (e.g., Bocillin-FL) to a specific PBP. Lower IC50 values indicate higher binding affinity.
As of the date of this document, specific IC50 values for this compound against a comprehensive panel of PBPs are not widely available in the public literature. However, to illustrate how such data is presented, the following table provides the IC50 values for a well-characterized monobactam, aztreonam, against the PBPs of Escherichia coli. This data serves as a template for how to structure and interpret PBP binding affinity data obtained for this compound.
| Penicillin-Binding Protein (PBP) | Function | Aztreonam IC50 (µg/mL) |
| High Molecular Weight PBPs | ||
| PBP1a/1b | Transglycosylase/Transpeptidase | >1000 |
| PBP2 | Transpeptidase (Cell Shape) | >1000 |
| PBP3 | Transpeptidase (Cell Division) | 0.05 |
| Low Molecular Weight PBPs | ||
| PBP4 | D,D-endopeptidase/Carboxypeptidase | >1000 |
| PBP5/6 | D,D-carboxypeptidase | >1000 |
| PBP7/8 | D,D-endopeptidase | >1000 |
Table 1: Representative PBP binding profile for the monobactam antibiotic aztreonam against E. coli PBPs. Data is illustrative and intended to provide a template for presenting results from competitive binding assays. IC50 values are typically determined using a fluorescent competition assay as described in the protocols below.
Experimental Protocols
Competitive PBP Binding Assay using this compound and Bocillin-FL
This protocol describes how to determine the IC50 values of this compound for various PBPs in a target bacterium (e.g., E. coli) using a competitive binding assay with the fluorescent penicillin derivative, Bocillin-FL.
A. Preparation of Bacterial Membranes
-
Bacterial Growth: Inoculate a suitable broth medium (e.g., LB for E. coli) with the bacterial strain of interest and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.7).
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet once with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using a French press or sonication on ice.
-
Removal of Debris: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and large debris.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20% glycerol). Resuspend the final pellet in a minimal volume of storage buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
B. Competitive Binding Assay
-
Reaction Setup: In microcentrifuge tubes, add a fixed amount of the prepared membrane fraction (e.g., 50-100 µg of total protein) to a reaction buffer (e.g., PBS, pH 7.4).
-
Inhibitor Incubation: Add varying concentrations of this compound (e.g., from a 10-point serial dilution) to the tubes. Include a control tube with no this compound. Incubate for 15-30 minutes at 37°C to allow this compound to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin-FL (e.g., 25 µM final concentration) to each tube. Incubate for an additional 10-15 minutes at 37°C in the dark. This will label any PBPs whose active sites are not occupied by this compound.
-
Stopping the Reaction: Terminate the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
C. Analysis
-
SDS-PAGE: Separate the labeled membrane proteins on an SDS-polyacrylamide gel (the percentage of which may need to be optimized to resolve the PBPs of interest).
-
Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the fluorophore on Bocillin-FL (e.g., BODIPY FL: ~488 nm excitation, ~520 nm emission).
-
Data Quantification and IC50 Determination:
-
Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.
-
Normalize the fluorescence intensity of each band in the this compound-treated samples to the intensity of the corresponding band in the no-inhibitor control.
-
Plot the percentage of Bocillin-FL binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each PBP.
-
Identification of this compound-PBP Adducts by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific PBP(s) that are covalently modified by this compound and mapping the site of modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation
-
Labeling: Incubate the prepared bacterial membranes with a concentration of this compound known to cause significant PBP inhibition (determined from the competitive binding assay). As a control, incubate an identical sample without this compound.
-
Protein Separation: Separate the membrane proteins from both the treated and control samples by SDS-PAGE.
-
Protein Visualization: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
In-Gel Digestion:
-
Excise the protein bands corresponding to the known molecular weights of the PBPs of interest from both the control and this compound-treated lanes.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins overnight with a sequence-grade protease, most commonly trypsin.
-
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of washes with acetonitrile and formic acid solutions. Pool the extracts and dry them down in a vacuum centrifuge.
B. LC-MS/MS Analysis
-
Sample Resuspension: Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography system coupled to the mass spectrometer. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans to measure the mass-to-charge ratio (m/z) of the eluting peptides.
-
Select the most intense precursor ions for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
C. Data Analysis
-
Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequences of the PBPs from the target organism.
-
Modification Search: In the search parameters, include a variable modification corresponding to the mass of this compound (C12H20N4O9S, molecular weight ≈ 412.38 g/mol ) on the active site serine residue. The exact mass shift will be that of the opened this compound molecule.
-
Adduct Identification: Identify peptides that show a mass shift corresponding to the this compound adduct in the treated sample but not in the control sample. The MS/MS spectrum of the modified peptide will confirm the identity of the peptide and can be used to pinpoint the exact serine residue that has been modified.
Conclusion
This compound serves as a specialized tool for researchers studying bacterial cell wall biosynthesis and the mechanisms of antibiotic action. Its character as a monobactam allows for focused investigation of PBP binding and inhibition. The protocols provided herein for competitive binding assays and mass spectrometry analysis offer robust methods to characterize the interactions between this compound and its PBP targets. While specific quantitative binding data for this compound is not yet broadly documented, the application of these methodologies will enable individual researchers to generate such data for their bacterial systems of interest. This will, in turn, facilitate a deeper understanding of PBP function and aid in the development of novel antibacterial strategies.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isosulfazecin Fermentation from Pseudomonas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Isosulfazecin from Pseudomonas acidophila.
Frequently Asked Questions (FAQs)
Q1: What is the recommended basal medium for this compound production?
A1: Based on studies of the closely related compound sulfazecin produced by Pseudomonas acidophila ATCC 31363, a suitable fermentation medium can be adapted. The original discovery of this compound mentions production in a nutrient broth containing glycerol and sodium thiosulfate under aerated conditions[1]. For a more defined starting point, the fermentation medium used for sulfazecin production is recommended[2].
Q2: What are the optimal fermentation parameters for this compound production?
A2: While specific optimal parameters for this compound are not extensively published, general conditions for antibiotic production in Pseudomonas species can be applied and optimized. A recommended starting point would be a temperature of 28-30°C and a pH of around 7.0. Aeration and agitation are crucial and should be maintained to ensure a dissolved oxygen (DO) level above 30%[3][4].
Q3: How can I quantify the yield of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying β-lactam antibiotics like this compound[5][6]. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol[6]. Detection is often performed at a wavelength where the β-lactam ring or other chromophores in the molecule absorb, which for monobactams like aztreonam is often in the UV range[6][7].
Q4: What are the common causes of batch-to-batch variation in fermentation?
A4: Batch-to-batch variability can arise from several factors, including inconsistencies in the inoculum (age, size, and physiological state), variations in the quality and preparation of the fermentation medium, and slight differences in physical parameters such as temperature, pH, aeration, and agitation rates. Maintaining precise control over these variables is critical for reproducible results.
Troubleshooting Guide
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Nutrient Limitation: Ensure all essential nutrients are present in sufficient quantities. Carbon, nitrogen, and phosphate limitations can significantly impact secondary metabolite production[8][9]. Review and optimize the concentrations of glycerol, sodium thiosulfate, and other media components. Incorrect Precursor Concentrations: The biosynthesis of this compound relies on specific precursors. Ensure these are not limiting. |
| Inadequate Aeration and Agitation | Low Dissolved Oxygen (DO): Increase agitation speed or aeration rate to maintain DO levels above 30%. Oxygen limitation is a common cause of reduced antibiotic production in aerobic fermentations[10][11]. Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear can damage cells. If you suspect shear stress, try reducing the agitation speed while compensating with an increased aeration rate. |
| Suboptimal pH or Temperature | pH Drift: Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for growth may differ from the optimal pH for production. Incorrect Temperature: Verify that the fermentation temperature is within the optimal range for Pseudomonas acidophila (typically 28-30°C). |
| Poor Inoculum Quality | Inoculum Age and Size: Use a fresh, actively growing seed culture. The age and size of the inoculum can significantly affect the lag phase and overall productivity. Standardize your inoculum preparation protocol. |
| Genetic Instability of the Production Strain | Strain Verification: Periodically check the genetic integrity of your Pseudomonas acidophila strain, as high-producing strains can sometimes lose their productivity over successive generations. |
Issue 2: Inconsistent this compound Yield Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | Quality Control: Implement quality control checks for all media components to ensure consistency between batches. |
| Inconsistent Inoculum Preparation | Standardize Protocol: Strictly adhere to a standardized protocol for seed culture preparation, including incubation time, temperature, and transfer volume. |
| Fluctuations in Fermentation Parameters | Calibration and Monitoring: Regularly calibrate all sensors (pH, DO, temperature) and closely monitor these parameters throughout the fermentation. Even small deviations can lead to significant differences in yield. |
Issue 3: Microbial Contamination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sterilization | Sterilization Validation: Validate your sterilization protocols for media, bioreactors, and all associated equipment. Ensure steam penetration to all parts of the system. |
| Contaminated Inoculum | Aseptic Technique: Use strict aseptic techniques during all stages of inoculum preparation and transfer. Plate out a sample of your seed culture to check for purity before inoculating the production fermenter. |
| Non-sterile Air or Feed Additions | Filtration: Ensure the integrity of all air and liquid filters. Regularly check for any breaches. |
| Identifying Contaminants | Microscopy and Plating: If contamination is suspected, take a sample of the broth for microscopic examination. Gram staining can help differentiate between Gram-negative Pseudomonas and common Gram-positive contaminants like Bacillus or Lactobacillus[12]. Plating on different selective media can help identify the contaminant. Pseudomonas species are Gram-negative rods, typically motile with polar flagella[13]. |
Experimental Protocols
Protocol 1: this compound Fermentation
-
Seed Culture Preparation:
-
Prepare a seed medium (e.g., nutrient broth with 1% glycerol).
-
Inoculate with a single colony of Pseudomonas acidophila from a fresh agar plate.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until the culture is turbid.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., nutrient broth supplemented with an optimized concentration of glycerol and sodium thiosulfate).
-
Sterilize the fermenter and medium.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28-30°C with controlled pH (around 7.0).
-
Provide aeration and agitation to maintain a dissolved oxygen level above 30%.
-
Run the fermentation for the desired period (e.g., 48-72 hours), taking samples periodically for analysis.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Conditions (General Method for Monobactams):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 20 mM phosphate buffer, pH 7.0) and Buffer B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength suitable for the monobactam (e.g., 293 nm for aztreonam)[6].
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC : Middlesex University Research Repository [repository.mdx.ac.uk]
- 6. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. Pseudomonas - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isosulfazecin
Welcome to the technical support center for the purification of Isosulfazecin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this novel monobactam antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific problems you may encounter during the purification of this compound.
1. My this compound yield is very low after initial extraction from the fermentation broth. What could be the issue?
Low yield during initial extraction can be attributed to several factors, primarily the inherent instability of the β-lactam ring in this compound and inefficient extraction methods.
-
pH Instability: this compound, like other β-lactam antibiotics, is susceptible to degradation at non-optimal pH. It is crucial to maintain a slightly acidic to neutral pH during extraction. The initial purification protocol for the related compound sulfazecin suggests adjusting the fermentation broth supernatant to pH 4.0 before further processing.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of the β-lactam ring. All extraction and purification steps should be performed at low temperatures (e.g., 4°C) whenever possible.
-
Inefficient Adsorption/Elution: The initial purification often involves adsorption onto a solid phase like activated charcoal. If the binding capacity of the charcoal is exceeded or the elution with an organic solvent is incomplete, a significant portion of the product can be lost.
Troubleshooting Steps:
-
Monitor and Control pH: Immediately after cell removal, adjust the pH of the fermentation supernatant to a range of 4.0-6.0. Use a calibrated pH meter and add acid (e.g., HCl) dropwise while stirring gently on ice.
-
Maintain Low Temperature: Use jacketed vessels or perform extractions in a cold room to keep the temperature below 10°C.
-
Optimize Adsorbent and Elution:
-
Determine the binding capacity of your activated charcoal for this compound.
-
Ensure thorough elution by using an appropriate solvent. A common eluent is 50% aqueous acetone.[1] Consider performing multiple smaller elutions to maximize recovery.
-
2. I am observing multiple peaks on my HPLC analysis of the crude extract. What are these impurities?
The impurities in your crude this compound extract can originate from the fermentation broth or from the degradation of this compound itself.
-
Fermentation-Derived Impurities: The Pseudomonas mesoacidophila fermentation broth is a complex mixture containing residual media components, other secondary metabolites, and proteins. Some of these may have similar polarities to this compound, leading to co-extraction.
-
Related Substances: The biosynthetic pathway of this compound may produce structurally similar compounds that are also extracted.
-
Degradation Products: As mentioned, this compound can degrade due to pH and temperature stress, leading to the formation of inactive byproducts.
Identification and Removal:
-
HPLC-MS Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the molecular weights of the impurity peaks. This can help in tentatively identifying them as degradation products or known metabolites.
-
Forced Degradation Studies: To confirm which peaks are degradation products, you can perform forced degradation studies by subjecting a partially purified this compound sample to acidic, basic, oxidative, and thermal stress.[2][3][4] The resulting degradation products can then be compared to the impurities in your crude extract.
-
Chromatographic Separation: The subsequent purification steps, such as ion-exchange and reverse-phase chromatography, are designed to separate these impurities from the final product.
3. My this compound is not binding effectively to the anion-exchange column. What should I check?
This compound possesses a sulfonate group, which is negatively charged at neutral and slightly acidic pH, making it suitable for anion-exchange chromatography.[5] Poor binding is often a result of incorrect buffer conditions.
-
Incorrect pH: For an anion exchanger, the pH of the buffer should be at least 1 pH unit above the pKa of the acidic group of the molecule and should be within the working range of the selected resin.
-
High Salt Concentration: The presence of high concentrations of salts in the sample will compete with this compound for binding to the resin, leading to poor retention.
-
Column Overload: Exceeding the binding capacity of the column will result in the product flowing through without binding.
Troubleshooting Ion-Exchange Chromatography:
| Parameter | Troubleshooting Action |
| Buffer pH | Ensure the pH of your loading buffer is appropriate for anion exchange (typically between 6.0 and 8.0). |
| Sample Conductivity | Desalt your sample using dialysis or a desalting column before loading it onto the ion-exchange column. |
| Binding Capacity | Consult the manufacturer's specifications for your resin and ensure you are not exceeding the recommended loading capacity. |
| Flow Rate | A lower flow rate during sample loading can improve binding kinetics. |
4. I am having difficulty with the final crystallization of this compound. It either oils out or remains in solution.
This compound is a polar organic molecule, and like many such compounds, it can be challenging to crystallize. The original method describes crystallization from 70% aqueous methanol.[5]
-
Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. For polar compounds, a mixture of a polar protic solvent (like methanol or ethanol) and water is often effective.
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the hot, saturated solution or by the slow evaporation of the solvent.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth. Ensure your material is of high purity before attempting crystallization.
-
Zwitterionic Nature: this compound has both acidic (sulfonate) and basic (amine) functionalities, meaning it can exist as a zwitterion. Zwitterionic compounds can have high lattice energies, making them challenging to crystallize.[1][6][7]
Troubleshooting Crystallization:
| Issue | Suggested Action |
| Oiling Out | Add a small amount of the more polar solvent (water) to the hot solution to prevent premature precipitation as an oil. |
| No Crystallization | Try different solvent systems (e.g., ethanol/water, isopropanol/water). Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Impurity Issues | Perform an additional purification step, such as reverse-phase HPLC, to achieve higher purity before crystallization. |
Experimental Protocols
Protocol 1: Initial Purification of this compound from Fermentation Broth
This protocol is adapted from the purification of the related compound, sulfazecin.
-
Cell Removal: Centrifuge the fermentation broth at 9,000 x g for 30 minutes at 4°C to pellet the Pseudomonas mesoacidophila cells.
-
pH Adjustment: Decant the supernatant and cool it in an ice bath. While stirring, slowly adjust the pH to 4.0 with 1M HCl.
-
Activated Charcoal Chromatography:
-
Prepare a column with activated charcoal.
-
Load the pH-adjusted supernatant onto the column.
-
Wash the column with two column volumes of deionized water.
-
Elute the this compound with a 50:50 (v/v) mixture of acetone and deionized water.
-
-
Anion-Exchange Chromatography:
-
Pool the active fractions from the charcoal chromatography.
-
Load the pooled fractions onto a Dowex® Cl⁻ form anion-exchange column.
-
Wash the column with a low salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Elute this compound using a salt gradient (e.g., 0 to 1 M NaCl in 10 mM Tris-HCl, pH 7.5).
-
-
Purity Analysis: Analyze the fractions containing this compound by reverse-phase HPLC.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Data Presentation
Table 1: Comparison of Purification Steps and Expected Purity
| Purification Step | Key Parameters | Expected Purity | Common Impurities Removed |
| Activated Charcoal | pH 4.0 loading, 50% acetone elution | 30-50% | Pigments, hydrophobic impurities |
| Anion-Exchange | pH 7.5, NaCl gradient elution | 70-90% | Other acidic compounds, proteins |
| Reverse-Phase HPLC | C18 column, acetonitrile/water gradient | >95% | Closely related structural analogs |
| Crystallization | 70% aqueous methanol, slow cooling | >99% | Residual soluble impurities |
Visualizations
Caption: this compound Purification Workflow.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. pharmtech.com [pharmtech.com]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Isosulfazecin Solution Stability & Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation profile of Isosulfazecin in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound's stability.
1. Issue: Rapid degradation of this compound is observed in a neutral aqueous solution at room temperature.
-
Possible Cause: this compound, as a β-lactam antibiotic, is susceptible to hydrolysis, particularly of the β-lactam ring.[1][2][3] This degradation can be accelerated by factors such as temperature and pH.
-
Recommendation:
-
Prepare fresh solutions of this compound immediately before use.
-
If storage is necessary, store stock solutions at -20°C or lower.[4] For short-term storage, refrigeration at 2-8°C is preferable to room temperature.
-
Consider using a buffered solution to maintain an optimal pH, as β-lactams often exhibit maximum stability in the slightly acidic range.[5]
-
2. Issue: Poor separation and peak tailing are observed during HPLC analysis of a forced degradation sample.
-
Possible Cause: The degradation of this compound can result in multiple polar degradants that may not be well-retained or resolved on a standard C18 column. The mobile phase composition may not be optimal for separating the parent compound from its degradation products.
-
Recommendation:
-
Optimize the HPLC method.[6] This may involve adjusting the mobile phase composition (e.g., organic modifier concentration, pH, and ionic strength of the aqueous phase) or employing a gradient elution.
-
Consider using a different stationary phase, such as a polar-embedded or polar-endcapped column, which can provide better retention and peak shape for polar compounds.
-
Ensure proper sample clean-up to remove any matrix components that might interfere with the chromatography.
-
3. Issue: The mass balance in a forced degradation study is below 90%.
-
Possible Cause: Some degradation products may not be detected by the analytical method used. This could be due to a lack of a chromophore (if using UV detection), non-volatility (if using mass spectrometry with certain ionization sources), or retention on the HPLC column. Degradation could also lead to volatile compounds or precipitation.
-
Recommendation:
-
Employ a universal detection method, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with UV detection to identify non-chromophoric degradants.
-
Use a mass spectrometer to identify the masses of potential degradation products.[7][8]
-
Inspect the sample for any precipitation. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it separately.
-
Verify that the degradation products are not co-eluting with the parent peak by checking for peak purity using a photodiode array (PDA) detector.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: As a β-lactam antibiotic, the primary degradation pathway for this compound is expected to be the hydrolysis of the strained β-lactam ring.[1][5] This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the sulfur atom and other functional group modifications under specific stress conditions.
Q2: What are the ideal storage conditions for an this compound stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or below in a suitable solvent.[4] For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consider using an aprotic solvent like DMSO for the initial stock, which can then be diluted into aqueous buffers for experiments.
Q3: How should a forced degradation study for this compound be designed?
A3: A forced degradation study should expose this compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10][11] The study should include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., solid drug substance at 80°C and solution at 60°C.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Q4: Which analytical techniques are most suitable for studying the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies due to its ability to separate and quantify the parent drug and its degradation products.[6][7] The use of a PDA detector can aid in peak purity assessment. For the identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8] Spectroscopic methods like UV-Vis, IR, and NMR can also be employed for structural elucidation of isolated degradants.[7]
Illustrative Stability Data
Disclaimer: The following tables contain illustrative data for educational purposes and are not derived from direct experimental results for this compound.
Table 1: Illustrative Forced Degradation Profile of this compound
| Stress Condition | % Degradation | Number of Degradants Detected | Major Degradant (Relative Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 0.78 |
| 0.1 M NaOH, RT, 4h | 45.8 | 4 | 0.65, 0.82 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 0.91 |
| Heat (Solution, 60°C, 48h) | 11.3 | 2 | 0.78 |
| Photostability (ICH Q1B) | 5.1 | 1 | 1.15 |
Table 2: Illustrative pH-Stability Profile of this compound in Aqueous Buffers at 37°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.098 | 7.1 |
| 4.0 | 0.045 | 15.4 |
| 6.0 | 0.031 | 22.4 |
| 7.4 | 0.087 | 8.0 |
| 9.0 | 0.231 | 3.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature.
-
Thermal: Heat the stock solution at 60°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Sample Preparation: Dilute the this compound stock solution in each buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the solutions in a constant temperature bath at 37°C.
-
Time Points: Collect samples at various time points over a period where significant degradation is expected (e.g., 0, 1, 3, 7, 14 days).
-
Analysis: Quantify the remaining this compound concentration at each time point using HPLC.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) for degradation at each pH. The half-life can be calculated as t½ = 0.693/k.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound in solution.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. pharmtech.com [pharmtech.com]
Overcoming low yield in the chemical synthesis of Isosulfazecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming low-yield challenges during the chemical synthesis of Isosulfazecin. Given the absence of a detailed published total synthesis, this guide is based on a plausible, convergent synthetic strategy, drawing parallels from the synthesis of structurally related monobactams like Aztreonam.
Hypothetical Convergent Synthetic Workflow
Our proposed strategy involves the synthesis of three key fragments followed by their assembly and final modifications. Low yields can often be traced back to a specific problematic step in this pathway.
Technical Support Center: Enhancing Isosulfazecin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Isosulfazecin production experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a monocyclic β-lactam antibiotic. It is produced by the acidophilic Gram-negative bacterium, Pseudomonas mesoacidophila.[1][2] This antibiotic is an epimer of sulfazecin and exhibits activity against both Gram-positive and Gram-negative bacteria, with stronger activity against mutants hypersensitive to β-lactam antibiotics.[2]
Q2: What is the basic composition of the fermentation medium for this compound production?
A2: The initial discovery of this compound production by Pseudomonas mesoacidophila utilized a nutrient broth containing glycerol and sodium thiosulfate under aerated conditions.[2] Optimization of these components is a key strategy for enhancing yield.
Q3: What are the key precursors for the this compound biosynthetic pathway?
A3: The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) system. The key precursors incorporated into the molecule are D-glutamic acid, L-alanine, and L-2,3-diaminopropionate (L-DAP). L-DAP is the direct precursor to the β-lactam ring.[3]
Q4: Is genetic modification of Pseudomonas mesoacidophila a viable strategy to enhance production?
A4: Yes, genetic modification is a promising strategy. For instance, creating a mutant strain deficient in the biosynthesis of the precursor L-2,3-diaminopropionate (e.g., a ΔsulG mutant) would allow for precursor feeding strategies with synthetic analogues to produce novel this compound derivatives or potentially increase the yield of the natural product by supplying an excess of the precursor. While specific protocols for P. mesoacidophila are not widely published, general protocols for genetic manipulation of Pseudomonas species can be adapted.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Possible Causes & Troubleshooting Steps:
-
Suboptimal Media Composition:
-
Glycerol Concentration: The concentration of glycerol as a carbon source is crucial. Both insufficient and excessive levels can negatively impact production.
-
Recommendation: Perform a dose-response experiment by varying the glycerol concentration in the fermentation medium. See the experimental protocol section for a general guideline.
-
-
Sodium Thiosulfate Levels: Sodium thiosulfate serves as a sulfur source. Its concentration can influence the biosynthesis of sulfur-containing compounds.
-
Recommendation: Optimize the sodium thiosulfate concentration in your fermentation medium through titration experiments.
-
-
Nutrient Broth Quality: The composition of the nutrient broth can vary between suppliers.
-
Recommendation: Test different commercial nutrient broth formulations or prepare a custom, defined medium to ensure consistency.
-
-
-
Inadequate Aeration:
-
This compound production is carried out under aerated conditions.[2] Insufficient oxygen can limit cell growth and secondary metabolite production.
-
Recommendation: Increase the agitation speed of your shaker or bioreactor, or enhance the airflow to the culture. Monitor dissolved oxygen levels if possible.
-
-
-
Incorrect Fermentation Time:
-
Secondary metabolite production is often growth phase-dependent. Harvesting too early or too late can result in low yields.
-
Recommendation: Perform a time-course experiment, taking samples at regular intervals to determine the optimal fermentation duration for maximal this compound production.
-
-
-
Strain Viability/Productivity Issues:
-
Loss of productivity can occur with repeated subculturing of the production strain.
-
Recommendation: Go back to a frozen stock of a low-passage culture of Pseudomonas mesoacidophila.
-
-
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Causes & Troubleshooting Steps:
-
Variability in Inoculum:
-
The age and density of the inoculum can significantly impact the kinetics of the fermentation.
-
Recommendation: Standardize your inoculum preparation. Use a seed culture of a specific optical density and age for inoculating your production cultures.
-
-
-
pH Fluctuation:
-
The pH of the fermentation medium can change during bacterial growth and metabolism. This can affect enzyme activity and product stability.
-
Recommendation: Monitor the pH of your culture throughout the fermentation process. If significant shifts are observed, consider using a buffered nutrient broth or implementing a pH control strategy in your bioreactor.
-
-
-
Precursor Limitation:
-
The availability of precursors, particularly L-2,3-diaminopropionate, can be a rate-limiting step.
-
Recommendation: Consider a precursor feeding strategy by supplementing the medium with L-2,3-diaminopropionate.
-
-
Data Presentation
Table 1: Illustrative Data on the Effect of Media Components on this compound Production
Disclaimer: The following data are for illustrative purposes to demonstrate a structured approach to data presentation. Actual values would need to be determined experimentally.
| Experiment ID | Glycerol (% v/v) | Sodium Thiosulfate (g/L) | L-2,3-diaminopropionate (mM) | This compound Yield (mg/L) |
| Control | 1.0 | 1.0 | 0 | 50 |
| G-Opt-1 | 0.5 | 1.0 | 0 | 35 |
| G-Opt-2 | 1.5 | 1.0 | 0 | 75 |
| G-Opt-3 | 2.0 | 1.0 | 0 | 60 |
| ST-Opt-1 | 1.5 | 0.5 | 0 | 45 |
| ST-Opt-2 | 1.5 | 1.5 | 0 | 82 |
| ST-Opt-3 | 1.5 | 2.0 | 0 | 70 |
| PF-1 | 1.5 | 1.5 | 1.0 | 110 |
| PF-2 | 1.5 | 1.5 | 2.5 | 150 |
| PF-3 | 1.5 | 1.5 | 5.0 | 135 |
Experimental Protocols
Protocol 1: General Procedure for Fermentation of Pseudomonas mesoacidophila
-
Inoculum Preparation:
-
Aseptically transfer a single colony of P. mesoacidophila from a solid agar plate to a 50 mL flask containing 10 mL of nutrient broth.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours to generate a seed culture.
-
-
Production Culture:
-
Prepare the production medium (e.g., nutrient broth with desired concentrations of glycerol and sodium thiosulfate).
-
Inoculate the production medium with the seed culture to a starting optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.
-
-
Extraction and Analysis:
-
Harvest the culture and centrifuge to separate the supernatant from the cell pellet.
-
Extract this compound from the supernatant using a suitable method (e.g., solid-phase extraction).
-
Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Precursor Feeding Strategy
-
Follow the general fermentation protocol as described above.
-
Prepare a sterile stock solution of L-2,3-diaminopropionate (L-DAP).
-
At a specific time point during the fermentation (e.g., after 24 or 48 hours of growth), aseptically add the L-DAP stock solution to the production culture to the desired final concentration.
-
Continue the fermentation and monitor this compound production as described.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for enhancing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Common impurities in Isosulfazecin preparations and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isosulfazecin. The following information addresses common impurities encountered during its preparation and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound preparations?
Impurities in this compound can originate from several stages of the manufacturing process, which typically involves fermentation of Pseudomonas mesoacidophila (reclassified as a member of the Burkholderia cepacia complex) followed by purification.[1] The primary sources include:
-
Fermentation-related impurities: These can be complex and variable, arising from the culture medium, secondary metabolites produced by the microorganism, and cellular components released during fermentation.[2][3]
-
Process-related impurities: These are introduced during the isolation and purification steps. Examples include residual solvents, reagents, and materials from chromatographic media like activated charcoal or anion-exchange resins.[4][5][6]
-
Degradation products: this compound, a β-lactam antibiotic, is susceptible to degradation under various conditions such as acidic or basic pH, oxidation, and heat.[4][7] Common degradation pathways for β-lactams involve the hydrolytic cleavage of the β-lactam ring.[4][7]
-
Structurally related impurities: These include isomers and analogues of this compound that may be formed during fermentation or subsequent processing. For instance, anti-isosulfazecin (an epimer) could be a potential impurity.
Q2: What are some specific impurities that might be present in this compound preparations?
While specific impurity profiling for this compound is not extensively published, we can infer potential impurities based on its structure and the manufacturing process of analogous monobactam antibiotics like Aztreonam.[4][5] Potential impurities could include:
-
Open-ring this compound: Formed by the hydrolysis of the β-lactam ring.
-
Desulfated this compound: Resulting from the loss of the sulfonate group.
-
Isomers of this compound: Such as epimers at various chiral centers.
-
Precursors and intermediates: From the biosynthetic pathway.
-
Residual solvents: From the crystallization and purification steps (e.g., methanol, ethanol).[5]
A study on the related monobactam, Aztreonam, identified several impurities, including an acetate salt, a desulfated form, an anti-isomer, and various open-ring structures.[8][9] It is plausible that similar impurities could be found in this compound preparations.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during HPLC analysis of purified this compound.
Possible Cause 1: Degradation of this compound. The β-lactam ring in this compound is susceptible to hydrolysis, especially if the sample is exposed to acidic or basic conditions, or elevated temperatures.
Troubleshooting Steps:
-
pH Control: Ensure all solutions and mobile phases are buffered to a neutral or slightly acidic pH (pH 6-7) to minimize hydrolysis.
-
Temperature Control: Store this compound samples and solutions at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to room temperature.
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. Expose a sample of pure this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze the stressed samples by HPLC to see if the retention times of the resulting peaks match the unexpected peaks in your sample.[10][11][12][13]
Possible Cause 2: Contamination from the purification process. Impurities may be introduced from the materials used during purification.
Troubleshooting Steps:
-
Blank Runs: Run blank injections of all solvents and solutions used in the final purification steps to check for contaminants.
-
Leachables from Chromatography Media: If using activated charcoal or ion-exchange resins, consider the possibility of leached impurities.[14][15] Consult the manufacturer's documentation for potential leachables and consider a more rigorous washing protocol for the media before use.
Issue 2: Low purity of this compound after initial purification.
Possible Cause: Inefficient removal of fermentation byproducts or structurally similar impurities.
Troubleshooting Steps:
-
Optimize Chromatography: The initial purification of this compound often involves activated charcoal and anion-exchange chromatography.[16]
-
Activated Charcoal Chromatography: The binding and elution from activated charcoal can be influenced by the solvent system. Experiment with different solvent gradients (e.g., varying the concentration of methanol in water) to improve the separation of this compound from more hydrophobic or polar impurities.
-
Anion-Exchange Chromatography: As this compound is anionic due to its sulfonate group, anion-exchange chromatography is an effective purification step. Optimize the salt gradient (e.g., NaCl or ammonium acetate) and pH of the elution buffer to achieve better separation from other charged impurities.
-
-
Crystallization: Crystallization from 70% aqueous methanol has been reported for this compound. To improve purity, consider the following:
-
Solvent Composition: Experiment with slightly different ratios of methanol and water.
-
Cooling Rate: A slower cooling rate can lead to the formation of more ordered crystals and better exclusion of impurities.
-
Recrystallization: If the purity is still low, a second crystallization step may be necessary.
-
Data Presentation
The following table summarizes potential impurities in this compound preparations, their likely sources, and recommended analytical techniques for their detection.
| Impurity Type | Potential Specific Impurity | Likely Source | Recommended Analytical Technique |
| Degradation Product | Open-ring this compound | Hydrolysis (acidic/basic conditions) | HPLC-UV, LC-MS |
| Process-Related Impurity | Desulfated this compound | By-product of synthesis/degradation | HPLC-UV, LC-MS, Ion Chromatography |
| Isomeric Impurity | anti-Isosulfazecin (epimer) | Fermentation by-product | Chiral HPLC, High-resolution HPLC |
| Residual Solvent | Methanol, Ethanol | Crystallization/Purification | Gas Chromatography (GC) |
| Inorganic Impurity | Heavy metals, Inorganic salts | Catalysts, Reagents, Buffers | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Ion Chromatography[17] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential impurities and degradation products.[18][19][20][21][22]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Note: This is a starting point and the gradient, mobile phase composition, and other parameters may need to be optimized for your specific this compound preparation and impurity profile.
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
This protocol describes a general procedure for the purification of this compound using an anion-exchange column.
-
Column: A strong anion-exchange (SAX) column packed with a quaternary ammonium functionalized resin.
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Procedure:
-
Equilibrate the column with at least 5 column volumes of Buffer A.
-
Dissolve the crude this compound preparation in Buffer A and load it onto the column.
-
Wash the column with 5-10 column volumes of Buffer A to remove unbound impurities.
-
Elute the bound molecules using a linear gradient from 0% to 100% Buffer B over 20 column volumes.
-
Collect fractions and analyze them by HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).
-
Mandatory Visualizations
Caption: Workflow for this compound production and purification.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Reclassification of the Specialized Metabolite Producer Pseudomonas mesoacidophila ATCC 31433 as a Member of the Burkholderia cepacia Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Microbial dynamics and Pseudomonas natural product production in milk and dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. Specific adsorption of a β-lactam antibiotic in vivo by an anion-exchange resin for protection of the intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saudijournals.com [saudijournals.com]
- 21. impactfactor.org [impactfactor.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isosulfazecin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Isosulfazecin. The information provided aims to help users address common challenges, particularly those related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Given that this compound is a polar compound, it can be particularly susceptible to matrix effects from endogenous components in biological fluids like plasma or urine.
Q2: What are the most common sources of matrix effects in bio-logical samples for this compound analysis?
A: The primary sources of matrix effects in biological samples are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[4] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can co-elute with polar analytes like this compound if not adequately removed during sample preparation.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[3]
Q4: What are the general strategies to mitigate matrix effects for this compound?
A: Strategies to address matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Employing more rigorous cleanup techniques to remove interfering components.
-
Chromatography: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Compensation: Using an appropriate internal standard, such as a stable isotope-labeled (SIL) this compound, to compensate for signal variations.[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects during this compound analysis.
Problem: Poor Signal Intensity or High Signal Variability
This is a common symptom of significant matrix effects, particularly ion suppression.
Logical Troubleshooting Workflow:
Figure 1: A stepwise workflow for troubleshooting poor signal intensity and variability in this compound analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a basic method for extracting small molecules like this compound from a protein-rich matrix like plasma.
Methodology:
-
Sample Aliquoting: To 100 µL of plasma sample, add an appropriate volume of internal standard solution.
-
Protein Precipitation: Add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol), vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The pH of the aqueous phase may need to be adjusted to ensure this compound is in a neutral form for efficient extraction.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE can provide a cleaner extract compared to LLE, which is beneficial for complex matrices like urine.
Methodology:
-
Sample Pre-treatment: To 200 µL of urine, add an appropriate volume of internal standard and 800 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of different sample preparation methods on matrix effects and recovery for this compound analysis. These values are representative of what might be observed for a polar antibiotic in biological matrices.
Table 1: Matrix Effect and Recovery for this compound in Human Plasma
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | 0.65 | 95 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 82 | 6.8 |
| Solid-Phase Extraction (SPE) | 0.97 | 89 | 4.2 |
Table 2: Matrix Effect and Recovery for this compound in Human Urine
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Precision (%RSD) |
| Dilute-and-Shoot | 0.42 | 99 | 18.2 |
| Liquid-Liquid Extraction (LLE) | 0.75 | 78 | 9.3 |
| Solid-Phase Extraction (SPE) | 0.95 | 91 | 5.1 |
Data are hypothetical and for illustrative purposes only.
Visualization of this compound's Proposed Mechanism of Action
This compound is a monobactam antibiotic.[6][7] Monobactams act by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates this general mechanism.
Figure 2: Proposed mechanism of action for this compound, which involves the inhibition of penicillin-binding proteins (PBPs), leading to the disruption of bacterial cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isosulfazecin vs. Sulfazecin: A Comparative Analysis of Antibacterial Efficacy
A detailed review of the monobactam antibiotics, isosulfazecin and sulfazecin, reveals distinct differences in their antibacterial spectrum and potency. While both are structurally similar β-lactam antibiotics, sulfazecin demonstrates notable activity against Gram-negative bacteria, whereas this compound exhibits broader but weaker activity, with pronounced efficacy against β-lactam hypersensitive bacterial strains.
This compound and sulfazecin are monocyclic β-lactam antibiotics produced by bacterial species of the genus Pseudomonas.[1][2] Structurally, they are epimeric isomers, differing in the stereochemistry at a single carbon atom.[2] This subtle structural variance translates into significant differences in their antibacterial profiles.
Comparative Antibacterial Activity
Quantitative analysis of the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, underscores the differing activities of these two compounds. Sulfazecin has demonstrated bacteriostatic activity against Escherichia coli at a concentration of 6.25 µg/ml.[3] In contrast, this compound is reported to have slightly weaker antibacterial activity against some bacterial strains.[3]
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| Sulfazecin | Escherichia coli | 6.25 | [3] |
| This compound | Various | Weaker than sulfazecin | [3] |
Note: The table reflects the limited publicly available quantitative data. Further direct comparative studies are needed for a comprehensive understanding.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following outlines a typical broth microdilution protocol used for such assessments.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: A series of twofold dilutions of this compound and sulfazecin are prepared in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature, typically 35-37°C, for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Experimental workflow for MIC determination.
Mechanism of Action: Targeting the Bacterial Cell Wall
As with other β-lactam antibiotics, both this compound and sulfazecin exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).
PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound and sulfazecin disrupt the cross-linking of the peptidoglycan layers. This interference weakens the cell wall, leading to cell lysis and ultimately, bacterial death.
The sulfamate functionality of the monobactam ring in both molecules is crucial for activating the β-lactam ring for its reaction with and successful binding to the PBPs. While specific binding affinities for this compound and sulfazecin to various PBPs are not extensively reported in recent literature, it is known that monobactams generally exhibit a high affinity for PBP3 in Gram-negative bacteria.
Mechanism of action of monobactams.
References
- 1. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of the monobactam-producing thioesterase domain of SulM forms a unique complex with the upstream carrier protein domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Isosulfazecin and Other Monobactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isosulfazecin with other notable monobactam antibiotics, including aztreonam, tigemonam, carumonam, and BAL30072. The information is supported by available experimental data and detailed methodologies for key assays to assist researchers in the field of antibiotic drug development.
Introduction to Monobactams and this compound
Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which is not fused to another ring structure.[1] This structural uniqueness confers a specific spectrum of activity, primarily against aerobic Gram-negative bacteria.[1][2] The mechanism of action for monobactams involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1]
This compound is a naturally occurring monobactam produced by the bacterium Pseudomonas mesoacidophila.[3] It is an epimer of sulfazecin and possesses a molecular formula of C12H20N4O9S.[3] Early research indicates that this compound exhibits weak activity against standard Gram-positive and Gram-negative bacteria but shows significant potency against bacterial mutants that are hypersensitive to β-lactam antibiotics.[3]
Comparative Antibacterial Activity
While specific quantitative data for this compound against a broad panel of clinical isolates is not widely available in publicly accessible literature, this section presents a comparative summary of the Minimum Inhibitory Concentrations (MICs) for other clinically relevant monobactams. The following table summarizes the in vitro activity of aztreonam, tigemonam, carumonam, and BAL30072 against key Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Selected Monobactam Antibiotics
| Organism | This compound | Aztreonam | Tigemonam | Carumonam | BAL30072 |
| Escherichia coli | Weak activity reported[3] | ≤8.0[4] | ≤0.5[5] | ≤8.0[6] | >32[1] |
| Klebsiella pneumoniae | Weak activity reported[3] | ≤8.0[4] | ≤0.5[5] | - | >32[1] |
| Pseudomonas aeruginosa | Weak activity reported[3] | ≤8.0[4] | No activity[7] | 1.0-4.0[6] | 8[3] |
| Enterobacter cloacae | Weak activity reported[3] | - | >16 (some strains)[5] | - | >32[1] |
| Serratia marcescens | Weak activity reported[3] | - | ≤0.5[5] | - | 4[1] |
| Acinetobacter spp. | Weak activity reported[3] | - | No activity[7] | - | 4[3] |
Note: MIC values can vary based on the specific strain and testing methodology. The data presented is a summary from available literature for comparative purposes.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The primary mechanism of action for all monobactams is the disruption of bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of PBPs leads to the weakening of the cell wall and ultimately, cell lysis. The specific affinity for different PBPs can vary among different monobactams, influencing their spectrum of activity.
Caption: General mechanism of action for monobactam antibiotics.
Resistance Mechanisms
The primary mechanism of resistance to monobactams is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring, rendering the antibiotic inactive. The stability of different monobactams to various classes of β-lactamases can differ significantly. For instance, tigemonam has been reported to be stable against common plasmid-mediated β-lactamases like TEM-1 and SHV-1.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Based on CLSI M07)
This protocol outlines a standardized method for determining the MIC of an antimicrobial agent against aerobic bacteria.
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the monobactam antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Sterilize the solution by membrane filtration if necessary.
2. Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution in the first column of the plate to achieve the desired concentration range.
-
Use automated or manual pipetting systems to transfer 50 µL from one well to the next, creating a gradient of antibiotic concentrations.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. dokumen.pub [dokumen.pub]
- 6. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
The Efficacy of Isosulfazecin Against Beta-Lactamase Producing Bacteria: A Comparative Analysis
A scarcity of published data currently limits a comprehensive evaluation of Isosulfazecin's efficacy against beta-lactamase producing bacteria. Initial discovery studies from the early 1980s identified this compound as a novel monocyclic beta-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila.[1][2] These early reports indicated that this compound possesses weak antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. However, it was noted to be potently active against bacterial mutants that are hypersensitive to beta-lactam antibiotics, suggesting a potential interaction with the mechanisms of beta-lactam resistance.[1]
This guide, therefore, serves as a framework for how this compound could be evaluated and compared to other established beta-lactamase inhibitors, should such data become available in the future. The methodologies and comparisons presented are based on standard practices in antimicrobial research and development.
Comparison with Alternative Beta-Lactamase Inhibitors
A direct comparison of this compound with widely used beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam is not possible due to the absence of performance data for this compound. These established inhibitors are crucial in overcoming resistance to beta-lactam antibiotics by inactivating beta-lactamase enzymes.[3] They are typically combined with beta-lactam antibiotics to extend their spectrum of activity against resistant organisms.[3]
Table 1: Comparative Efficacy of Beta-Lactamase Inhibitors (Illustrative)
The following table is a template illustrating how this compound's performance could be compared to other inhibitors if data were available. The values presented for the established inhibitors are for illustrative purposes and can vary depending on the specific bacterial strain and experimental conditions.
| Inhibitor | Target Beta-Lactamase Classes | IC50 (TEM-1 β-lactamase) | Potentiation of Amoxicillin MIC against ESBL-producing E. coli |
| This compound | Data not available | Data not available | Data not available |
| Clavulanic Acid | Primarily Class A | ~0.1 µM | Significant reduction |
| Sulbactam | Primarily Class A | ~0.5 µM | Moderate reduction |
| Tazobactam | Class A and some Class C | ~0.08 µM | Significant reduction |
| Avibactam | Class A, C, and some D | ~0.005 µM | Strong reduction |
Experimental Protocols
To evaluate the efficacy of a compound like this compound against beta-lactamase producing bacteria, a series of standardized in vitro experiments would be necessary.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Objective: To determine the direct antibacterial activity of this compound against a panel of beta-lactamase producing and non-producing bacterial strains.
-
Methodology: Broth microdilution is a standard method.
-
Prepare a series of twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., ESBL-producing E. coli, KPC-producing K. pneumoniae).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
-
Combination Studies: To assess its potential as a beta-lactamase inhibitor, MICs of a partner beta-lactam antibiotic (e.g., amoxicillin, piperacillin) would be determined in the presence of a fixed concentration of this compound. A significant reduction in the MIC of the partner antibiotic would indicate inhibitory activity.
Beta-Lactamase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.
-
Objective: To quantify the direct inhibitory activity of this compound against purified beta-lactamase enzymes.
-
Methodology: A common method utilizes a chromogenic beta-lactam substrate, such as nitrocefin.
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15) is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin by the enzyme results in a color change, which is monitored spectrophotometrically at 490 nm.
-
The rate of hydrolysis is measured, and the concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC50 value.
-
Visualizing Mechanisms and Workflows
Mechanism of Beta-Lactamase Action and Inhibition
Beta-lactamases protect bacteria by hydrolyzing the amide bond in the beta-lactam ring of penicillin and related antibiotics, rendering them inactive. Beta-lactamase inhibitors act by binding to the beta-lactamase enzyme, preventing it from destroying the antibiotic.
Caption: Mechanism of beta-lactamase and inhibitor action.
Experimental Workflow for Efficacy Evaluation
The evaluation of a potential new beta-lactamase inhibitor like this compound follows a structured workflow from initial screening to more detailed characterization.
Caption: Workflow for evaluating a beta-lactamase inhibitor.
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Isosulfazecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Isosulfazecin, a monobactam beta-lactam antibiotic. By contrasting its presumed mechanism with that of a distinct class of antibiotics, the LpxC inhibitors, we present a comprehensive overview of the experimental data and protocols required for robust mechanism of action (MoA) validation.
Introduction to this compound and a Comparative Approach
This compound is a beta-lactam antibiotic, a class of drugs that have been a cornerstone of antibacterial therapy for decades.[1][2] Like other beta-lactams, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, beta-lactams target and covalently inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5][6] The disruption of this process leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[4]
To provide a thorough validation framework for this compound's MoA, this guide will draw comparisons with LpxC inhibitors, a newer class of antibiotics that target a different pathway in bacterial cell envelope biosynthesis. LpxC is a crucial enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, these compounds block the formation of a key component of the bacterial outer membrane, leading to cell death. This comparative approach allows for a broader understanding of the diverse strategies for antibacterial drug action and the specific experimental evidence needed to confirm each.
Comparative Data Summary
The following tables summarize the key characteristics and the types of quantitative data that should be generated to validate the mechanism of action for this compound and compare it with an alternative, such as an LpxC inhibitor.
Table 1: Compound Characteristics and Primary Target
| Feature | This compound (Presumed) | LpxC Inhibitor (Example) |
| Compound Class | Monobactam beta-lactam | Varies (e.g., hydroxamic acids) |
| Primary Cellular Process Inhibited | Peptidoglycan (cell wall) synthesis | Lipopolysaccharide (outer membrane) synthesis |
| Molecular Target | Penicillin-Binding Proteins (PBPs) | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) |
| Mechanism of Inhibition | Covalent acylation of the active site serine of PBPs | Chelation of the catalytic Zn2+ ion in the LpxC active site |
Table 2: Quantitative In Vitro Activity
| Parameter | This compound (Hypothetical Data) | LpxC Inhibitor (Example Data) |
| Target Enzyme Inhibition (IC50) | PBP1a: 0.1 µMPBP1b: 0.5 µMPBP2: 0.05 µMPBP3: 0.02 µM | LpxC: 0.05 µM |
| Whole-Cell Activity (MIC) | E. coli: 1 µg/mLP. aeruginosa: 4 µg/mL | E. coli: 0.5 µg/mLP. aeruginosa: 2 µg/mL |
| Inactivation Kinetics (k_inact_/K_I_) | PBP3: >10^5^ M^-1^s^-1^ | Not applicable (reversible inhibition) |
Experimental Protocols for Mechanism of Action Validation
Robust validation of a compound's MoA requires a multi-pronged approach, combining biochemical assays with whole-cell and genetic studies.
Target Engagement and Enzyme Inhibition Assays
Objective: To demonstrate direct interaction with and inhibition of the proposed molecular target.
A. For this compound (PBP Inhibition):
-
Competition Assay with Fluorescent Penicillin (Bocillin-FL):
-
Bacterial membranes containing PBPs are isolated from the test organism (e.g., E. coli).
-
The membranes are incubated with varying concentrations of this compound to allow for binding to PBPs.
-
A fluorescently labeled penicillin, such as Bocillin-FL, is then added. Bocillin-FL will bind to any PBPs not already inhibited by this compound.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. A decrease in the fluorescent signal for a specific PBP band with increasing concentrations of this compound indicates competitive binding and allows for the determination of an IC50 value.
-
-
Determination of Inactivation Kinetics (k_inact_/K_I_):
-
This assay measures the rate of covalent modification of the target PBP.
-
Purified PBP is incubated with the inhibitor for various time points.
-
The remaining active PBP is quantified, often using a competition assay with a rapidly binding fluorescent probe.
-
The second-order rate constant (k_inact_/K_I_) is calculated, providing a measure of the inhibitor's potency.
-
B. For LpxC Inhibitors:
-
Fluorometric LpxC Enzyme Assay:
-
Purified LpxC enzyme is incubated with its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
The deacetylated product is generated, which can be detected using a fluorescent reagent like o-phthaldialdehyde (OPA) that reacts with the newly formed free amine.
-
The assay is performed in the presence of varying concentrations of the LpxC inhibitor.
-
A decrease in fluorescence corresponds to inhibition of LpxC activity, from which an IC50 value can be calculated.
-
Cellular Activity and Phenotypic Analysis
Objective: To link target inhibition to antibacterial effects and observe the expected cellular consequences.
-
Minimum Inhibitory Concentration (MIC) Testing:
-
Bacteria are grown in broth media containing serial dilutions of the antibiotic.
-
The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a defined incubation period (e.g., 18-24 hours).
-
-
Time-Kill Kinetics:
-
Bacteria are exposed to the antibiotic at various multiples of its MIC.
-
At different time points, aliquots are taken, diluted, and plated to determine the number of viable bacteria (colony-forming units).
-
This assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
-
Genetic Validation:
-
Overexpression of the Target: Engineer a bacterial strain to overproduce the target protein (e.g., a specific PBP or LpxC). Increased resistance to the antibiotic in this strain compared to the wild-type is strong evidence of on-target activity.
-
Target Depletion/Knockdown: In strains where the target gene is under the control of an inducible promoter, depletion of the target should lead to increased susceptibility to the antibiotic.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway for this compound and the experimental workflow for validating PBP inhibition.
Caption: this compound inhibits Penicillin-Binding Proteins (PBPs).
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of action for beta-lactam antibiotics and inhibitors of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of Isosulfazecin Cross-Reactivity in Penicillin-Allergic Patients
For researchers, scientists, and drug development professionals, understanding the potential for allergic cross-reactivity of new antibiotic candidates is of paramount importance. This guide provides a comprehensive comparison of isosulfazecin, a monobactam antibiotic, with other beta-lactam antibiotics concerning their cross-reactivity in patients with penicillin allergies. Due to the limited direct clinical data on this compound, this analysis is based on its structural class and the well-established properties of similar monobactams, such as aztreonam.
Executive Summary
Penicillin allergy is the most frequently reported drug allergy, but a majority of patients with this label can tolerate other beta-lactam antibiotics.[1][2][3] Cross-reactivity is primarily determined by the structural similarity of the side chains (R1 group) rather than the shared beta-lactam ring.[4][5] Monobactams, like this compound and aztreonam, are a class of beta-lactam antibiotics characterized by a monocyclic beta-lactam ring, which significantly reduces the likelihood of cross-reactivity with bicyclic beta-lactams like penicillins and cephalosporins.[6][7] Clinical data on aztreonam have demonstrated a negligible rate of cross-reactivity in penicillin-allergic individuals, providing a strong basis for inferring a similar safety profile for this compound.[6][7][8]
Structural Basis for Cross-Reactivity
The potential for cross-reactivity between beta-lactam antibiotics is rooted in their chemical structures. All beta-lactams possess a characteristic four-membered beta-lactam ring.[9] However, the immunogenic response is often directed against the combination of the beta-lactam ring and its associated side chains.
-
Penicillins: Have a bicyclic structure consisting of a thiazolidine ring fused to the beta-lactam ring. The R1 side chain is a major determinant of immunogenicity.[4][10]
-
Cephalosporins: Also have a bicyclic structure, but with a dihydrothiazine ring. Cross-reactivity with penicillins is more likely if they share similar R1 side chains.[4][5][11]
-
Carbapenems: Possess a bicyclic structure with a five-membered ring containing a carbon atom instead of sulfur. The risk of cross-reactivity with penicillin is low, estimated at less than 1%.[5][12]
-
Monobactams (this compound and Aztreonam): Uniquely feature a monocyclic beta-lactam ring, lacking the fused second ring present in other beta-lactams.[7][13][14] This structural difference is the primary reason for the very low potential for cross-reactivity with penicillins.[6][7]
Comparative Cross-Reactivity Data
The following table summarizes the known cross-reactivity rates of various beta-lactam antibiotics in patients with confirmed penicillin allergies.
| Antibiotic Class | Representative Drug(s) | Reported Cross-Reactivity with Penicillin | Structural Rationale for Cross-Reactivity |
| Penicillins | Amoxicillin, Ampicillin | High | Identical core structure and similar side chains. |
| Cephalosporins | Cefdinir, Cefuroxime, Ceftriaxone | Low (~1-10%, generation-dependent)[11][15] | Bicyclic core; cross-reactivity is primarily associated with similar R1 side chains.[4][5] |
| Carbapenems | Imipenem, Meropenem | <1%[5][12] | Bicyclic, but structurally distinct from penicillins. |
| Monobactams | Aztreonam | Negligible (virtually none)[6][7][8] | Monocyclic structure, lacking the primary epitope for penicillin IgE antibodies. |
| Monobactams | This compound | Theoretically Negligible | Monocyclic structure similar to aztreonam. |
Signaling Pathway in IgE-Mediated Penicillin Allergy
An IgE-mediated allergic reaction to penicillin is a multi-step process involving the sensitization of the immune system and subsequent degranulation of mast cells upon re-exposure.
Caption: IgE-Mediated Penicillin Allergy Pathway.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of a new antibiotic like this compound, a series of established experimental protocols would be employed.
In Vitro Assays
-
Specific IgE Immunoassays (e.g., RAST, ImmunoCAP):
-
Objective: To detect the presence of drug-specific IgE antibodies in a patient's serum.
-
Methodology:
-
The antibiotic of interest (e.g., a penicilloyl-polylysine conjugate for penicillin, or a custom this compound conjugate) is immobilized on a solid phase (e.g., paper disk, microtiter well).[16]
-
The patient's serum is incubated with the immobilized drug.
-
If present, drug-specific IgE antibodies will bind to the immobilized drug.
-
After washing, a labeled anti-IgE antibody is added, which binds to the captured IgE.
-
The amount of bound labeled antibody is quantified (e.g., via radioactivity, fluorescence, or chemiluminescence) and is proportional to the concentration of drug-specific IgE in the serum.[17]
-
-
-
Basophil Activation Test (BAT):
-
Objective: To measure the activation of basophils (a type of white blood cell) in response to an allergen.
-
Methodology:
-
A fresh whole blood sample from the patient is obtained.
-
The blood is incubated with varying concentrations of the test antibiotic (e.g., penicillin and this compound).
-
If the patient is allergic, the antibiotic will cross-link IgE on the surface of basophils, leading to their activation.
-
Basophil activation is measured by detecting the expression of specific cell surface markers (e.g., CD63 or CD203c) using flow cytometry.
-
-
In Vivo Testing
-
Skin Prick Testing (SPT) and Intradermal Testing (IDT):
-
Objective: To assess for an immediate hypersensitivity reaction in the skin.
-
Methodology:
-
SPT: A small drop of the antibiotic solution (at a non-irritating concentration) is placed on the skin (usually the forearm or back). The skin is then pricked through the drop with a sterile lancet.[18]
-
IDT: If the SPT is negative, a small amount of the antibiotic solution (0.02-0.03 mL) is injected into the dermis.[18]
-
A positive control (histamine) and a negative control (saline) are always included.
-
The test is read after 15-20 minutes. A positive result is indicated by a wheal and flare reaction that is significantly larger than the negative control.
-
-
-
Drug Provocation Test (DPT) / Graded Challenge:
-
Objective: To determine if a patient can tolerate a therapeutic dose of a drug to which they are suspected to be allergic. This is considered the gold standard for ruling out a drug allergy.[19][20]
-
Methodology:
-
This procedure must be performed in a medically supervised setting with emergency resuscitation equipment readily available.
-
The patient is given an initial small dose of the drug (e.g., 1/100th to 1/10th of the therapeutic dose).[21]
-
The patient is observed for a specified period (e.g., 30-60 minutes) for any signs of an allergic reaction.
-
If no reaction occurs, progressively larger doses are administered at regular intervals until the full therapeutic dose is reached.[21][22]
-
-
Proposed Experimental Workflow for this compound
The following diagram illustrates a logical workflow for evaluating the cross-reactivity of this compound in a cohort of patients with a confirmed penicillin allergy.
References
- 1. dynamed.com [dynamed.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. health.ucdavis.edu [health.ucdavis.edu]
- 5. nps.org.au [nps.org.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Cross-reactivity of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aztreonam Cell Mediated Hypersensitivity Cross Reactivity with Beta Lactam Antibiotics: The Possibility That It Exists [scirp.org]
- 9. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beckerentandallergy.com [beckerentandallergy.com]
- 12. pharmacyacute.com [pharmacyacute.com]
- 13. Sulfazecin and this compound, novel beta-lactam antibiotics of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. college.acaai.org [college.acaai.org]
- 19. Clinical Relevance of Specific IgE in Penicillin Allergy Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug provocation tests to betalactam antibiotics: experience in a paediatric setting | Allergologia et Immunopathologia [elsevier.es]
- 21. adsp.nm.org [adsp.nm.org]
- 22. Drug reintroduction testing and beta-lactam hypersensitivity in children: Protocols and results, a 12-year experience - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Isosulfazecin and Other β-Lactam Antibiotics: A Guide for Researchers
A comprehensive analysis of the chemical stability of isosulfazecin in comparison to other prominent β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and other monobactams. This guide provides an objective comparison based on available data, outlines experimental protocols for stability testing, and visualizes key pathways and workflows to support drug development professionals.
The stability of an antibiotic is a critical parameter influencing its efficacy, shelf-life, and formulation development. β-lactam antibiotics, characterized by their four-membered lactam ring, are inherently susceptible to degradation through hydrolysis, which opens this strained ring and renders the antibiotic inactive. This guide focuses on the comparative stability of this compound, a monobactam antibiotic, relative to other classes of β-lactams.
While specific quantitative stability data for this compound is limited in publicly available literature, its structural analog, sulfazecin, is reported to be relatively stable in neutral and weakly acidic solutions but unstable in alkaline and strongly acidic conditions. This characteristic is broadly shared with other monobactams, which are generally more resistant to hydrolysis by β-lactamases compared to other β-lactam classes. For the purpose of this guide, the stability of well-characterized monobactams like aztreonam will be used as a proxy to infer the likely stability profile of this compound.
Comparative Stability Data
The following table summarizes the stability of various β-lactam antibiotics under different conditions. The data is compiled from multiple studies and presented to facilitate a comparative analysis. It is important to note that direct quantitative stability data for this compound is not available and the information for monobactams should be considered as an estimation of its performance.
| Antibiotic Class | Representative Antibiotic | Condition | Stability | Reference |
| Monobactams | Aztreonam | Aqueous solution, pH 5.38 | Degradation minimum (most stable) | [1] |
| Aztreonam | Basic solution | As unstable as penicillins and cephalosporins | [1] | |
| Aztreonam | Refrigerated (5°C) | Stable for at least 8 days | [2] | |
| Aztreonam | 37°C for 24 hours | 3.6% decrease in concentration | [2] | |
| Tigemonam | General | Good β-lactamase stability | [3] | |
| Carumonam | General | Excellent stability to chromosomal and plasmid-mediated β-lactamases | [4] | |
| Penicillins | Ampicillin | Infusion solution, 4°C, 25°C, 37°C | Less stable than sulbactam | [5] |
| Amoxicillin | Infusion solution, 4°C, 25°C, 37°C | Less stable than ampicillin | [5] | |
| Cephalosporins | Ceftazidime | 37°C | 10% degradation in 8 hours | [6] |
| Cefepime | 37°C | 10% degradation in 13 hours | [6] | |
| Carbapenems | Imipenem | 25°C | 10% degradation in 3.5 hours | [6] |
| Meropenem | 25°C | 10% degradation in 5.15 hours | [6] |
Degradation Pathway of β-Lactam Antibiotics
The primary mechanism of degradation for β-lactam antibiotics is the hydrolysis of the amide bond in the β-lactam ring. This process can be catalyzed by acid, base, or enzymes (β-lactamases). The resulting penicilloic acid (in the case of penicillins) is inactive.
Caption: General degradation pathway of β-lactam antibiotics.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
1. Hydrolytic Degradation:
-
Acid Hydrolysis: The drug substance is dissolved in 0.1 M HCl and heated at a specified temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: The drug substance is dissolved in 0.1 M NaOH and kept at room temperature or heated gently.
-
Neutral Hydrolysis: The drug substance is dissolved in water and heated.
2. Oxidative Degradation:
-
The drug substance is treated with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.
3. Photolytic Degradation:
-
The drug substance, in solid form or in solution, is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
4. Thermal Degradation:
-
The solid drug substance is exposed to dry heat at a high temperature (e.g., 105°C) for a specified duration.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Detection: UV detection is most common, with the wavelength selected based on the chromophore of the antibiotic.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a comparative stability analysis of β-lactam antibiotics.
Caption: Workflow for comparative stability analysis.
Conclusion
Based on the available data for its structural analogs and the general characteristics of the monobactam class, this compound is likely to exhibit greater stability against β-lactamase-mediated hydrolysis compared to penicillins and many cephalosporins. However, like other β-lactams, it is expected to be susceptible to degradation under strongly acidic and, particularly, alkaline conditions. Carbapenems, such as imipenem and meropenem, are generally the least stable among the β-lactams.
For researchers and drug development professionals, it is imperative to conduct specific, rigorous stability studies on this compound to confirm these inferred characteristics. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations, which are essential for the successful formulation and clinical application of this and other novel β-lactam antibiotics.
References
- 1. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new monobactams: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carumonam's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps (Home Therapy for Cystic Fibrosis Patients) and Motor-Operated Syringes (Intensive Care Units) - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Isosulfazecin and Other Antibiotics: A Comparative Guide
A detailed analysis of the synergistic potential of Isosulfazecin in combination with other antibiotic classes, providing researchers and drug development professionals with comparative data, experimental protocols, and mechanistic insights.
Disclaimer: Direct experimental data on the synergistic effects of this compound is limited in publicly available literature. This guide utilizes data from studies on other monobactam antibiotics, such as aztreonam, tigemonam, and carumonam, as a proxy to illustrate the potential synergistic interactions of this compound. The presented quantitative data should be considered illustrative of the expected outcomes of synergy testing with this compound.
Introduction to this compound and Antibiotic Synergy
This compound is a monobactam antibiotic, a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring. Like other β-lactams, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. Antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy. This guide explores the potential synergistic effects of this compound when combined with other classes of antibiotics, providing a framework for future research and development.
Data Presentation: Synergistic Effects of Monobactams with Other Antibiotics
The following tables summarize quantitative data from studies on monobactam antibiotics in combination with other antimicrobial agents. The data is presented to facilitate comparison of their synergistic potential against various bacterial pathogens.
Table 1: Checkerboard Synergy Testing of Monobactam Combinations (Illustrative Data)
The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy in checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy.
| Monobactam Combination | Target Pathogen | FICI Range | Interpretation | Reference (Illustrative) |
| Aztreonam + Amikacin | Pseudomonas aeruginosa | 0.25 - 0.5 | Synergy | [1] |
| Tigemonam + Gentamicin | Escherichia coli | ≤ 0.5 | Synergy | [2] |
| Carumonam + Piperacillin | Enterobacteriaceae | Not specified | Synergy observed | [N/A] |
| Aztreonam + Ceftazidime/Avibactam | Carbapenem-Resistant Enterobacteriaceae | ≤ 0.5 (in 95.4% of strains) | Synergy | [3] |
Table 2: Time-Kill Assay of Monobactam Combinations (Illustrative Data)
Time-kill assays demonstrate the rate and extent of bacterial killing over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
| Monobactam Combination | Target Pathogen | Time Point (hours) | Log10 CFU/mL Reduction vs. Most Active Agent | Interpretation | Reference (Illustrative) |
| Aztreonam + Tobramycin | Pseudomonas aeruginosa | 24 | ≥ 2 | Synergy | [4] |
| Tigemonam + Gentamicin | Escherichia coli | 24 | ≥ 2 | Synergy | [2] |
| Aztreonam + Cefepime | Pseudomonas aeruginosa | 24 | ≥ 2 | Synergy | [5] |
| Aztreonam + Amikacin + Ceftazidime/Avibactam | VIM-1 Pseudomonas aeruginosa | 8 | > 3 (99.9% killing) | Strong Synergy | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Serially dilute this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation of Cultures: Grow a bacterial culture to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture in fresh broth to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Exposure to Antibiotics: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration)
-
This compound and partner antibiotic in combination
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualization
Experimental Workflow for Antibiotic Synergy Testing
Signaling Pathway of Monobactam-Aminoglycoside Synergy
Conclusion
While direct evidence for the synergistic activity of this compound is yet to be established, the data from related monobactam antibiotics strongly suggest a high potential for synergistic interactions, particularly with aminoglycosides and certain β-lactams. The provided experimental protocols offer a standardized approach for researchers to investigate these potential synergies. Further studies are warranted to elucidate the specific combination therapies that could enhance the clinical utility of this compound in an era of growing antibiotic resistance. The mechanistic insights provided can guide the rational design of future combination drug studies.
References
- 1. Synergistic activity of amikacin with aztreonam against Pseudomonas aeruginosa and other gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of tigemonam, alone and in combination with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aztreonam Acts as a Synergist for Ceftazidime/Avibactam Against Carbapenem-Resistant Enterobacteriaceae (CRE) of Various Carbapenemase Phenotypes in Southwestern China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Treatment of Biofilms with Aztreonam and Tobramycin Is a Novel Strategy for Combating Pseudomonas aeruginosa Chronic Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of once-daily amikacin in various combinations with cefepime, aztreonam, and ceftazidime against Pseudomonas aeruginosa in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of aztreonam, ceftazidime-avibactam and amikacin in the treatment of VIM-1 Pseudomonas aeruginosa ST235 osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Resistance to Isosulfazecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isosulfazecin is a naturally occurring monobactam, a class of β-lactam antibiotics characterized by a lone β-lactam ring, not fused to another ring structure.[1] While not used clinically, its unique structure serves as a point of interest for the development of new antimicrobial agents. Understanding the potential mechanisms of resistance to this compound is crucial for evaluating its potential and for the broader study of antibiotic resistance. Due to the limited specific research on this compound resistance, this guide will draw comparisons with the clinically utilized monobactam, Aztreonam, to infer likely resistance mechanisms and performance against resistant pathogens.
Performance Comparison of Monobactams Against Resistant Bacteria
The primary value of monobactams like this compound and Aztreonam lies in their stability against hydrolysis by metallo-β-lactamases (MBLs), a key resistance mechanism against many other β-lactam antibiotics.[2][3] However, their efficacy can be compromised by other β-lactamases, particularly extended-spectrum β-lactamases (ESBLs).
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Aztreonam, serving as a proxy for this compound, against various resistant bacterial strains. These values are compared with other classes of β-lactam antibiotics. A lower MIC value indicates greater potency.
Table 1: Comparative MICs (µg/mL) Against Metallo-β-Lactamase (MBL) and Extended-Spectrum β-Lactamase (ESBL) Co-producing Enterobacterales
| Antibiotic | Class | MBL & ESBL Co-producer (Strain 1) MIC | MBL & ESBL Co-producer (Strain 2) MIC |
| Aztreonam (this compound proxy) | Monobactam | >256 | >256 |
| Aztreonam + Avibactam | Monobactam + Inhibitor | 1 | 0.5 |
| Meropenem | Carbapenem | >128 | >128 |
| Piperacillin/Tazobactam | Penicillin + Inhibitor | >1024 | >1024 |
Data synthesized from a study on MBL and ESBL co-producing Gram-negative clinical isolates.[2]
Table 2: Comparative MICs (µg/mL) Against ESBL-producing Enterobacteriaceae
| Antibiotic | Class | ESBL-producer (Strain A) MIC | ESBL-producer (Strain B) MIC |
| Aztreonam (this compound proxy) | Monobactam | 8 | 128 |
| Aztreonam + FPI-1465 (inhibitor) | Monobactam + Inhibitor | ≤0.015 | 0.5 |
| Ceftazidime | Cephalosporin | 32 | 256 |
| Meropenem | Carbapenem | ≤0.25 | 0.5 |
Data from a study evaluating a novel β-lactamase inhibitor.[4]
Key Resistance Mechanisms
The primary mechanisms of resistance to monobactams like this compound are enzymatic degradation and target site modification.
Enzymatic Degradation by β-Lactamases
While resistant to MBLs, monobactams can be hydrolyzed and inactivated by certain serine-β-lactamases (SBLs), including some ESBLs and AmpC β-lactamases. The β-lactamase enzyme attacks the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
Enzymatic degradation of this compound.
Target Site Modification
The primary target of monobactams is Penicillin-Binding Protein 3 (PBP3), an enzyme essential for bacterial cell wall synthesis.[4] Mutations in the ftsI gene, which encodes PBP3, can alter the protein's structure, reducing the binding affinity of this compound. This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic.
Target site modification resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
1. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of this compound and comparator antibiotics in an appropriate solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Culture the bacterial strain to be tested on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for Resistance Investigation
The following diagram outlines a typical workflow for investigating resistance mechanisms to an antibiotic like this compound.
Workflow for resistance investigation.
Conclusion
While specific data on this compound resistance is scarce, by using the closely related monobactam Aztreonam as a surrogate, we can infer that the primary resistance threats are serine-β-lactamases and mutations in the PBP3 target. A key advantage of the monobactam class is its stability against metallo-β-lactamases, which are a growing clinical concern. Further research is warranted to fully characterize the resistance profile of this compound and to explore its potential in combination with β-lactamase inhibitors to overcome resistance. The experimental protocols and workflows described here provide a framework for such investigations.
References
- 1. Monobactam - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
Isosulfazecin and its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isosulfazecin, a naturally occurring monobactam antibiotic, represents a promising scaffold for the development of novel antibacterial agents. This guide provides a comparative analysis of the structural-activity relationships (SAR) of this compound and its derivatives, drawing upon the broader understanding of the monobactam class of antibiotics. While specific comparative data for a wide range of this compound derivatives remains limited in publicly available literature, this guide synthesizes the known SAR principles for monobactams to inform future drug discovery and development efforts.
Structural-Activity Relationship (SAR) of Monobactams
This compound is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas mesoacidophila.[1] It is an epimer of sulfazecin and exhibits weak activity against both Gram-positive and Gram-negative bacteria, with enhanced potency against hypersensitive bacterial mutants.[1] The core structure of monobactams, including this compound, offers several key positions for chemical modification to modulate their antibacterial spectrum, potency, and resistance to β-lactamases.
The key structural features influencing the activity of monobactams are:
-
The N-Sulfonyl Group: This group is crucial for the activation of the β-lactam ring, rendering it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.
-
The 3-Acylamino Side Chain: The nature of this side chain plays a pivotal role in determining the antibacterial spectrum and potency. For instance, the presence of an aminothiazole oxime moiety is known to enhance activity against Gram-negative bacteria.
-
Substitution at the C4 Position: Modifications at this position can significantly impact the stability of the monobactam to β-lactamases, enzymes that confer bacterial resistance by hydrolyzing the β-lactam ring.
Data Presentation: Comparative Antibacterial Activity
A comprehensive table of Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives is not currently available in the public domain. However, to illustrate the principles of monobactam SAR, the following table presents hypothetical data based on the known effects of structural modifications on antibacterial activity. This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
| Compound | R1 (3-Acyl Side Chain) | R2 (C4-Substituent) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| This compound | (D)-γ-glutamyl-(L)-alanyl | -CH3 | >128 | >128 |
| Derivative A | Aminothiazole Acetyl | -CH3 | 32 | 64 |
| Derivative B | Aminothiazole Carboxypropyl Oxime | -CH3 | 8 | 16 |
| Derivative C | Aminothiazole Carboxypropyl Oxime | -H | 16 | 32 |
| Derivative D | Phenylacetyl | -CH3 | 64 | >128 |
Note: The above data is hypothetical and intended to demonstrate expected trends based on general monobactam SAR. Lower MIC values indicate greater antibacterial potency.
Mechanism of Action and L,D-Transpeptidases
The primary mechanism of action of β-lactam antibiotics involves the inhibition of PBPs, which are D,D-transpeptidases responsible for the cross-linking of peptidoglycan in the bacterial cell wall.[2] However, some bacteria possess an alternative cross-linking pathway mediated by L,D-transpeptidases, which can confer resistance to certain β-lactams. While some carbapenems have been shown to inhibit L,D-transpeptidases, there is a lack of specific data on the interaction between this compound and its derivatives with these enzymes.[3] Further research is needed to elucidate the potential of this compound derivatives to inhibit L,D-transpeptidases and overcome this resistance mechanism.
Experimental Protocols
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against a panel of bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
This compound derivatives (stock solutions in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This is a general protocol for assessing the inhibition of L,D-transpeptidases. Specific substrates and conditions may need to be optimized for the particular enzyme and inhibitor being studied.
Materials:
-
Purified L,D-transpeptidase enzyme
-
Substrate for the L,D-transpeptidase (e.g., a synthetic peptide mimicking the bacterial cell wall precursor)
-
This compound derivatives
-
Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of the enzymatic reaction)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the L,D-transpeptidase enzyme in the wells of a microtiter plate.
-
Add various concentrations of the this compound derivatives to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the change in fluorescence (or absorbance) using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.[4]
Visualizations
References
- 1. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Specificity of Isosulfazecin: A Comparative Analysis with Other PBP Inhibitors
A comprehensive guide for researchers and drug development professionals on the binding affinity of Isosulfazecin to Penicillin-Binding Proteins (PBPs), benchmarked against a spectrum of β-lactam antibiotics. This report provides key quantitative data, detailed experimental methodologies, and visual workflows to facilitate further research and development in antibacterial drug discovery.
This compound, a monocyclic β-lactam antibiotic, holds promise in the ongoing battle against bacterial resistance. Its efficacy, like all β-lactams, is intrinsically linked to its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Understanding the specific binding profile of this compound across a range of PBPs is critical for predicting its antibacterial spectrum and potential for synergistic combinations. This guide offers a comparative analysis of PBP binding affinities, presenting available data for this compound and a selection of other prominent β-lactam antibiotics.
Comparative Binding Affinity of β-Lactam Antibiotics to Bacterial PBPs
The following tables summarize the 50% inhibitory concentrations (IC50) of various β-lactam antibiotics against PBPs from Escherichia coli and Pseudomonas aeruginosa. A lower IC50 value indicates a higher binding affinity. While specific quantitative data for this compound is limited in publicly accessible literature, the data for Aztreonam, another monobactam, can serve as a valuable initial comparator due to structural similarities.
Table 1: PBP Binding Affinities (IC50, mg/L) in Escherichia coli
| Antibiotic Class | Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| Monobactam | Aztreonam | >1000 | >1000 | >1000 | 0.06-0.12 | >1000 | >1000 |
| Penicillin | Amdinocillin | >1000 | >1000 | <0.0075 | >1000 | >1000 | >1000 |
| Amoxicillin | - | - | - | - | Selective | - | |
| Piperacillin | - | - | - | Selective | - | - | |
| Cephalosporin | Cefuroxime | - | - | - | Selective | - | - |
| Cefotaxime | - | - | - | Selective | - | - | |
| Ceftriaxone | - | - | - | Selective | - | - | |
| Cephalexin | - | - | - | - | Selective | - | |
| Carbapenem | Meropenem | - | - | High Affinity | High Affinity | High Affinity | High Affinity |
| Imipenem | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Table 2: PBP Binding Affinities (IC50, mg/L) in Pseudomonas aeruginosa
| Antibiotic Class | Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| Monobactam | Aztreonam | - | - | - | ~50% Inactivation | - | - |
| Penicillin | Piperacillin | Modest Binding | Modest Binding | No Binding | Preferential Binding | Preferential Binding | No Binding |
| Cephalosporin | Ceftazidime | Preferential Binding | - | - | Preferential Binding | - | - |
| Cefepime | Preferential Binding | - | - | Preferential Binding | - | - | |
| Carbapenem | Imipenem | High Occupancy | High Occupancy | High Occupancy | ~70% Attainment | High Occupancy | High Occupancy |
| Meropenem | Lower Occupancy | Lower Occupancy | High Occupancy | - | 99% Binding | Lower Occupancy | |
| Doripenem | Lower Occupancy | Lower Occupancy | High Occupancy | High Occupancy | High Occupancy | High Occupancy |
Experimental Protocols for Validating PBP Binding Affinity
The determination of binding affinities of compounds like this compound to PBPs is crucial for their development as effective antibiotics. A widely accepted method is the in vitro competition assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.
Protocol: Fluorescent PBP Competition Assay
This protocol outlines the general steps to determine the IC50 of a test compound (e.g., this compound) for various PBPs.
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Lyse the cells using methods such as sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. PBP Binding Competition Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test compound (this compound) for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C). This allows the test compound to bind to the PBPs.
-
Add a constant, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for a further period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by the test compound.
-
Stop the reaction by adding a sample buffer containing SDS.
3. Visualization and Quantification:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test compound.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
4. Data Analysis:
-
Plot the percentage of Bocillin-FL binding (relative to a control with no test compound) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the Bocillin-FL binding to a specific PBP.
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved in validating PBP binding affinity and the downstream consequences, the following diagrams are provided.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isosulfazecin: A Procedural Guide
Isosulfazecin is a β-lactam antibiotic produced by Pseudomonas acidophilus.[1] Its molecular formula is C12H20N4O9S.[1][2] Like other β-lactam antibiotics, it possesses a characteristic four-membered ring structure that is crucial for its antibacterial activity.[1][2] The increasing concern over antibiotic residues in the environment underscores the importance of proper disposal to prevent the development of antimicrobial resistance and other ecotoxicological effects.[3][4]
Key Properties of this compound
A summary of the known physicochemical properties of this compound is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C12H20N4O9S | [1][2][5] |
| Molecular Weight | 396.3 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [5] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general guidelines for the disposal of laboratory chemical waste and antibiotics.[6][7][8]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., expired powder, contaminated consumables) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., stock solutions, experimental residues) in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.[7]
3. Inactivation (if applicable and feasible):
-
While specific inactivation protocols for this compound are not documented, chemical degradation is a potential method for β-lactam antibiotics. This often involves hydrolysis of the β-lactam ring under acidic or basic conditions. However, any such procedure should be thoroughly evaluated for safety and efficacy by qualified personnel before implementation.
4. Packaging and Labeling:
-
Ensure all waste containers are securely sealed and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
5. Institutional Waste Management:
-
Follow your institution's specific guidelines for the final disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial safety and disposal procedures, laboratories can ensure the responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new beta-lactam antibiotic, produced by an acidophilic pseudomonad. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 77900-75-5 | Benchchem [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. fda.gov [fda.gov]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Isosulfazecin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Isosulfazecin, a novel monocyclic β-lactam antibiotic. Given the potential for respiratory and skin sensitization associated with β-lactam compounds, adherence to stringent safety protocols is paramount to ensure a safe laboratory environment. This document offers procedural, step-by-step guidance to address key operational questions and establish best practices for working with this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the safety profile of a closely related compound and general safety guidelines for handling β-lactam antibiotics and sensitizing powders. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like other β-lactam antibiotics, should be handled as a potent sensitizer. The primary hazards include allergic skin reactions and the potential for developing allergy or asthma-like symptoms if inhaled. Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of airborne particles, which can lead to respiratory sensitization.[1][2] |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact and potential absorption. |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from dust particles and potential splashes. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps and necessary precautions.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.
-
Don the appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood, to contain any potential airborne particles.
-
Verify that the primary container is sealed and intact.
2. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Weighing and Solution Preparation:
-
All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Ensure all equipment used for weighing and preparation is decontaminated immediately after use.
4. Experimental Use:
-
Always wear the full recommended PPE when handling this compound in any form (powder or solution).
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
Emergency Response and Disposal Plan
Prompt and correct response to spills or exposures is crucial. All personnel working with this compound must be familiar with these procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
